Product packaging for Adapalene-d3(Cat. No.:)

Adapalene-d3

Cat. No.: B602434
M. Wt: 415.5 g/mol
InChI Key: LZCDAPDGXCYOEH-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adapalene-d3 is intended for use as an internal standard for the quantification of adapalene by GC- or LC-MS. Adapalene is a synthetic retinoid and an agonist of retinoic acid receptors (RARs;  Kds = 1,100, 34, and 130 nM for RARα, RARβ, and RARγ, respectively). It inhibits growth and differentiation of sebocytes in a concentration-dependent manner in primary rat preputial cell culture. Adapalene (10 μM) completely inhibits the activity of soybean 15-lipoxygenase (15-LOX) in an enzyme assay and inhibits the 5- and 15-LOX pathways in human blood polymorphonuclear leukocytes (PMNs). It reduces the protein levels of toll-like receptor 2 (TLR2) and IL-10 in skin explants isolated from patients with acne and healthy controls in a concentration-dependent manner but increases the expression of the antigen-presenting protein CD1d in acne skin explants while decreasing it in control explants. It inhibits inflammation in rodent models of ear edema induced by arachidonic acid and carrageenan-induced paw edema. Adapalene (100 μM) also induces apoptosis and inhibits proliferation of CC-531, HT-29, and LoVo colon cancer cells and reduces tumor growth in a DLD-1 colon cancer nude mouse xenograft model in a dose-dependent manner. Formulations containing adapalene have been used in the treatment of acne vulgaris.>Labelled Adapalene. Adapalene is a topical retinoid commonly used to treat acne.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28O3 B602434 Adapalene-d3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[3-(1-adamantyl)-4-(trideuteriomethoxy)phenyl]naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O3/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCDAPDGXCYOEH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of Adapalene-d3 for research purposes.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis and characterization of Adapalene-d3 for research applications.

Introduction

Adapalene is a third-generation topical retinoid, chemically described as 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid[1][2]. It is widely used in dermatology for the treatment of acne vulgaris[2][3]. Adapalene exerts its effects by selectively binding to retinoic acid receptors (RAR), specifically subtypes RAR-β and RAR-γ[4][][6][7]. This interaction modulates gene expression, leading to the normalization of follicular epithelial cell differentiation, reduced inflammation, and decreased formation of microcomedones[6][8].

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as for use as internal standards in quantitative bioanalysis. This compound, a deuterated analog of Adapalene, serves these purposes by providing a distinct mass signature without significantly altering the molecule's chemical properties. This guide details a proposed synthetic route for this compound, outlines comprehensive characterization methods, and illustrates its mechanism of action.

Synthesis of this compound

The synthesis of this compound can be adapted from established routes for unlabeled Adapalene, which often involve a key cross-coupling reaction[1][9]. The strategy presented here introduces the deuterium label via deuteromethylation of a phenolic precursor, followed by a Suzuki coupling reaction and subsequent saponification.

The overall workflow for the synthesis and characterization is depicted below.

G cluster_synthesis Synthesis Workflow cluster_characterization Characterization A 2-(1-adamantyl)-4-bromophenol B 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane A->B Deuteromethylation (CD3)2SO4, K2CO3 C 3-(1-adamantyl)-4-(methoxy-d3)-phenylboronic acid B->C Borylation n-BuLi, B(OiPr)3 E This compound Methyl Ester C->E Suzuki Coupling Pd(PPh3)4, Na2CO3 D Methyl 6-bromo-2-naphthoate D->E F This compound E->F Saponification NaOH, MeOH/H2O G Mass Spectrometry (LC-MS) F->G Analysis H NMR Spectroscopy (1H, 13C) F->H Analysis I Purity Analysis (HPLC) F->I Analysis

Caption: Proposed experimental workflow for the synthesis and characterization of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane

  • To a solution of 2-(1-adamantyl)-4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Add dimethyl-d6 sulfate ((CD₃)₂SO₄, 1.5 eq) dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the deuterated intermediate.

Step 2: Synthesis of 3-(1-adamantyl)-4-(methoxy-d3)-phenylboronic acid

  • Dissolve 1-(5-bromo-2-(methoxy-d3)-phenyl)adamantane (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78°C.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70°C.

  • Stir the mixture at this temperature for 1 hour.

  • Add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining the temperature below -70°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1M HCl (aq) and stir for 1 hour.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the boronic acid derivative.

Step 3: Suzuki Coupling to form this compound Methyl Ester

  • In a reaction vessel, combine the boronic acid from Step 2 (1.1 eq), methyl 6-bromo-2-naphthoate (1.0 eq), and sodium carbonate (Na₂CO₃, 2.5 eq).

  • Add a solvent mixture of toluene and water.

  • Degas the mixture with argon for 15-20 minutes.

  • Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Heat the reaction mixture to reflux (approx. 85-90°C) for 8-12 hours until TLC indicates the consumption of starting materials.

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude ester by recrystallization or column chromatography.

Step 4: Saponification to this compound

  • Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, 5.0 eq).

  • Heat the mixture to reflux for 4-6 hours[10].

  • After cooling, evaporate the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to a pH of 1-2 with 1N HCl.

  • The resulting precipitate is collected by filtration, washed thoroughly with water to remove salts, and dried under vacuum to yield this compound as a white solid[1].

Synthesis Data Summary

The following table summarizes the key reactants and expected outcomes for the synthesis.

StepReactionKey ReactantsKey ReagentsSolventExpected Yield
1 Deuteromethylation2-(1-adamantyl)-4-bromophenol(CD₃)₂SO₄, K₂CO₃Acetone>90%
2 Borylation1-(5-bromo-2-(methoxy-d3)-phenyl)adamantanen-BuLi, B(O-iPr)₃THF75-85%
3 Suzuki CouplingStep 2 product, Methyl 6-bromo-2-naphthoatePd(PPh₃)₄, Na₂CO₃Toluene/H₂O80-90%
4 SaponificationThis compound Methyl EsterNaOHTHF/MeOH/H₂O>90%

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic incorporation of the synthesized this compound.

Characterization Protocols
  • High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like trifluoroacetic acid[11]. Detection is performed using a UV detector. The retention time of this compound should be nearly identical to that of an unlabeled Adapalene standard.

  • Mass Spectrometry (MS): Mass analysis is performed using an LC-MS system, typically with an electrospray ionization (ESI) source in negative ion mode[11]. This is the definitive technique to confirm successful deuteration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The ¹H NMR spectrum is used to confirm the absence of the methoxy proton signal, while the ¹³C spectrum confirms the overall carbon skeleton.

Expected Characterization Data

The table below contrasts the expected analytical data for standard Adapalene and the synthesized this compound.

Analytical TechniqueAdapalene (Expected)This compound (Expected)Justification
Molecular Formula C₂₈H₂₈O₃C₂₈H₂₅D₃O₃Replacement of 3 H atoms with 3 D atoms.
Molecular Weight 412.52 g/mol 415.54 g/mol Mass increase from three deuterium atoms.
Mass Spec (ESI-) m/z = 411.20 [M-H]⁻m/z = 414.22 [M-H]⁻Molecular ion peak shifted by +3 amu.
¹H NMR (DMSO-d₆) δ ≈ 3.9 ppm (s, 3H, -OCH₃)Signal at δ ≈ 3.9 ppm is absent.The -OCH₃ protons are replaced by deuterium.
HPLC Purity >99%>99%Chemical properties are nearly identical.

Biological Mechanism of Action

Adapalene functions as a selective agonist for retinoic acid receptors (RARs), which are nuclear hormone receptors that act as ligand-activated transcription factors[4][7].

  • Receptor Binding: Adapalene penetrates the cell and nucleus, where it binds with high affinity to RAR-β and RAR-γ subtypes[][6].

  • Heterodimerization: The Adapalene-RAR complex forms a heterodimer with a Retinoid X Receptor (RXR)[4][8].

  • DNA Interaction: This RAR-RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes[8].

  • Transcriptional Modulation: Binding to RAREs modulates the transcription of genes involved in cellular processes. This leads to:

    • Normalization of Keratinocyte Differentiation: Regulates cell growth and differentiation, preventing the hyperkeratinization that clogs pores[6][8].

    • Anti-inflammatory Effects: Inhibits the expression of pro-inflammatory mediators[4][6].

    • Antiproliferative Effects: Inhibits the proliferation of certain cell types, such as keratinocytes[7].

The signaling pathway is visualized in the diagram below.

G cluster_cell Cell Nucleus adapalene This compound rar RAR-β / RAR-γ adapalene->rar Binds to complex Adapalene-RAR-RXR Heterodimer rar->complex rxr RXR rxr->complex rare RARE on DNA complex->rare Binds to transcription Modulation of Gene Transcription rare->transcription diff Normalization of Cell Differentiation transcription->diff inflam Anti-inflammatory Effects transcription->inflam prolif Antiproliferative Effects transcription->prolif

Caption: Signaling pathway of Adapalene via Retinoic Acid Receptors (RARs).

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed multi-step synthesis is robust and allows for the efficient incorporation of the deuterium label at the methoxy position. The outlined characterization techniques, particularly mass spectrometry and NMR, are critical for verifying the successful synthesis and isotopic purity of the final compound. This compound is a valuable research tool, enabling more precise and reliable studies in drug metabolism, pharmacokinetics, and quantitative bioanalysis, thereby supporting further development and understanding of retinoid-based therapeutics.

References

Adapalene-d3: A Technical Guide to Stability and Storage for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Adapalene-d3, a deuterated analog of Adapalene. This compound is primarily utilized as an internal standard in pharmacokinetic and analytical studies to ensure precise quantification of Adapalene in biological matrices. Understanding its stability profile is critical for maintaining sample integrity and generating reliable experimental data. This document synthesizes available data on the stability of Adapalene and its deuterated form, offering practical guidance for laboratory use.

Chemical Profile and Storage Recommendations

This compound is a third-generation synthetic retinoid, characterized by a stable naphthoic acid core structure. The deuterium labeling is typically on the methoxy group. While specific, extensive stability studies on this compound are not widely published, its stability profile is expected to be nearly identical to that of Adapalene due to the nature of deuterium substitution, which generally does not impact the core chemical stability under typical storage and handling conditions.

Based on information from various suppliers, the following storage conditions are recommended for this compound to ensure its long-term stability.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionNotes
Temperature -20°C for long-term storageSome suppliers also indicate 2-8°C as acceptable for shorter periods.
Light Protect from lightAdapalene is known to be photosensitive.[1]
Humidity Store in a dry placeMinimize exposure to moisture.
Form Solid (neat) or in solutionIf in solution, the stability will also depend on the solvent.

Forced Degradation and Stability Profile

Forced degradation studies, primarily conducted on the parent compound Adapalene, provide critical insights into the potential degradation pathways for this compound under various stress conditions. These studies are essential for developing stability-indicating analytical methods.

Table 2: Summary of Adapalene Forced Degradation Studies

Stress ConditionExperimental DetailsObserved DegradationReference
Acidic Hydrolysis 0.1 N HCl, 24 hours, Room Temperature15.42%[2]
0.3 M HCl, 10 minutes, Boiling28%[3][4]
0.5 N HCl, 24 hours, Room Temperature76.76%[2]
1 M HCl, 10 minutes, BoilingTotal Degradation[4]
Alkaline Hydrolysis 0.1 N NaOH, up to 48 hoursStable[2]
0.5 N NaOH, 24 hours, Room Temperature27.80%[2]
2 M NaOH, 2 hours, BoilingStable[3][4]
Oxidative Degradation 3% H₂O₂, 24 hours, Room Temperature10.33%[2]
10% H₂O₂, 24 hours, Room Temperature24.07%[2]
30% H₂O₂, 10 minutes, 80°C30%[3]
Photodegradation UV light (254 nm and 366 nm), 12 hours25%[3]
Thermal Degradation No significant degradation reported under typical laboratory conditions.Stable[2]

These studies indicate that Adapalene is most susceptible to degradation under strong acidic and oxidative conditions, and it is also sensitive to UV light.[2][3][4] Conversely, it demonstrates notable stability under alkaline and moderate thermal stress.[2][3][4] The deuteration in this compound is not expected to alter these fundamental degradation pathways.

Experimental Protocols for Stability Assessment

The development of a stability-indicating analytical method is crucial for accurately determining the concentration of this compound and resolving it from any potential degradants. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose.

Stability-Indicating HPLC Method

This protocol is based on established methods for Adapalene analysis and is suitable for assessing the stability of this compound.

  • Chromatographic System:

    • Column: Kinetex™ C18 (250 x 4.6 mm, 5 µm)[5]

    • Mobile Phase:

      • Solvent A: 0.1% v/v glacial acetic acid in water and acetonitrile (80:20 v/v)[5]

      • Solvent B: Acetonitrile, tetrahydrofuran, and methanol (50:30:20 v/v/v)[5]

    • Elution: Gradient[5]

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30°C[5]

    • Detection: UV at 272 nm[5]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

    • For forced degradation studies, subject aliquots of the stock solution to the stress conditions outlined in Table 2.

    • Neutralize the samples if necessary and dilute to an appropriate concentration with the mobile phase.

    • Inject the samples into the HPLC system.

Stability-Indicating HPTLC Method

This method offers a high-throughput alternative for stability assessment.

  • Chromatographic System:

    • Stationary Phase: Precoated silica gel G 60 F254 on aluminum sheets[2]

    • Mobile Phase: Toluene: Ethyl Acetate: Glacial Acetic Acid (7:3:0.1 v/v/v)

    • Detection: Densitometric measurement in fluorescence mode at 317 nm[2]

  • Sample Preparation and Application:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO).[2]

    • Further dilute to a working standard solution (e.g., 10 µg/mL in methanol).[2]

    • Apply the standard and stressed samples as bands on the HPTLC plate.

    • Develop the plate in the mobile phase.

    • Dry the plate and perform densitometric analysis.

Visualizations

Adapalene Signaling Pathway

Adapalene exerts its biological effects by modulating gene expression through its interaction with nuclear retinoic acid receptors (RARs), primarily RARβ and RARγ.[6] The following diagram illustrates this signaling cascade.

Adapalene_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Keratinocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adapalene This compound Adapalene_in This compound Adapalene->Adapalene_in Cellular Uptake RAR RAR-β / RAR-γ Adapalene_in->RAR Binds Complex Adapalene-RAR-RXR Complex RAR->Complex Heterodimerizes with RXR RXR RXR->Complex DNA Retinoic Acid Response Element (RARE) on DNA Complex->DNA Binds to Gene_Expression Modulation of Gene Expression DNA->Gene_Expression Regulates

Caption: this compound binds to nuclear RARs, forming a complex with RXR to modulate gene expression.

Experimental Workflow for Forced Degradation Study

The following diagram outlines a typical workflow for conducting a forced degradation study of this compound.

Forced_Degradation_Workflow start Start: this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress neutralize Neutralize/Dilute Samples stress->neutralize analysis Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analysis data Data Acquisition and Peak Purity Analysis analysis->data end End: Stability Profile and Degradation Pathways data->end

Caption: Workflow for assessing this compound stability under various stress conditions.

Conclusion

This compound is a chemically stable molecule when stored under appropriate laboratory conditions. To ensure its integrity, it is crucial to store it at low temperatures (-20°C for long-term), protected from light, and in a dry environment. While specific quantitative stability data for this compound is limited, the extensive studies on Adapalene provide a robust framework for understanding its degradation profile. It is most susceptible to degradation under strong acidic, oxidative, and photolytic stress. Researchers using this compound as an internal standard should be mindful of these sensitivities during sample preparation and analysis to ensure accurate and reproducible results. The use of a validated stability-indicating analytical method is paramount for distinguishing the intact molecule from any potential degradation products.

References

Adapalene-d3: A Technical Guide for Investigating Retinoid Receptor Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Adapalene-d3 as a sophisticated tool for dissecting the intricate interactions between retinoid compounds and their cognate nuclear receptors. Adapalene, a third-generation synthetic retinoid, exhibits a distinct receptor selectivity profile, rendering it and its deuterated analogue, this compound, invaluable for targeted studies of retinoid signaling pathways. This document provides a comprehensive overview of the underlying science, quantitative data, and detailed experimental protocols to empower researchers in their exploration of retinoid receptor biology.

Introduction to Adapalene and this compound

Adapalene is a naphthoic acid derivative with potent retinoid-like activity.[1] Structurally distinct from earlier generation retinoids, Adapalene possesses enhanced chemical and photostability.[2] Its mechanism of action is primarily mediated through its interaction with retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[]

Adapalene exhibits a preferential binding affinity for RARβ and RARγ subtypes over RARα.[2][4] This selectivity is believed to contribute to its favorable therapeutic index, with reduced skin irritation compared to non-selective retinoids.[2]

This compound is a deuterated form of Adapalene, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling does not alter its chemical properties or biological activity concerning receptor interaction. Its primary utility lies in its application as an internal standard in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The increased mass of this compound allows for its clear differentiation from the non-labeled Adapalene, ensuring accurate and precise quantification in complex biological matrices during pharmacokinetic and metabolic studies.[5][6]

Quantitative Analysis of Adapalene's Receptor Interactions

The selective binding of Adapalene to RAR subtypes has been quantified through various in vitro assays. The dissociation constant (Kd) and the half-maximal effective concentration (AC50) are key parameters that delineate the binding affinity and functional potency of Adapalene, respectively.

ParameterRARαRARβRARγ
Dissociation Constant (Kd) 1100 nM34 nM130 nM
Half-Maximal Effective Concentration (AC50) 22 nM2.3 nM9.3 nM

Table 1: Binding Affinities (Kd) and Potency (AC50) of Adapalene for Retinoic Acid Receptor (RAR) Subtypes. Data compiled from in vitro studies.

Retinoid Signaling Pathway and Adapalene's Mechanism of Action

Retinoid signaling is a crucial pathway that regulates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The signaling cascade is initiated by the binding of a retinoid ligand to its receptor in the nucleus.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adapalene_ext Adapalene Adapalene_intra Adapalene Adapalene_ext->Adapalene_intra Cellular Uptake RAR RARβ / RARγ Adapalene_intra->RAR Binds selectively Heterodimer Adapalene-RAR-RXR Heterodimer RAR->Heterodimer RXR RXR RXR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to Coactivators Coactivators RARE->Coactivators Recruits Gene_Transcription Target Gene Transcription Coactivators->Gene_Transcription Initiates Cellular_Effects Cellular Effects: - Normalization of Differentiation - Anti-inflammatory Effects - Antiproliferative Effects Gene_Transcription->Cellular_Effects

Figure 1: Adapalene's Selective Retinoid Signaling Pathway.

As illustrated in Figure 1, Adapalene, being lipophilic, readily penetrates the cell membrane and translocates to the nucleus.[2] There, it selectively binds to RARβ and RARγ. This binding event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR). This activated heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes.[7] This interaction modulates gene transcription, ultimately leading to the normalization of cellular differentiation, and exerting anti-inflammatory and antiproliferative effects.[8][9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of Adapalene with retinoid receptors. The use of this compound as an internal standard is particularly relevant for quantitative analyses in pharmacokinetic studies.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of Adapalene for specific RAR subtypes by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Workflow start Start prep_receptors Prepare Nuclear Extracts (containing RAR subtypes) start->prep_receptors incubation Incubate: - Nuclear Extract - [3H]-all-trans-retinoic acid (Radioligand) - Varying concentrations of Adapalene prep_receptors->incubation separation Separate Bound from Free Radioligand (e.g., Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: - Generate displacement curve - Calculate IC50 and Ki quantification->analysis end End analysis->end

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Materials:

  • Nuclear extracts from cells expressing RARα, RARβ, or RARγ.[10]

  • [3H]-all-trans-retinoic acid (specific activity ~40-60 Ci/mmol).

  • Unlabeled Adapalene.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM DTT, 1 mM EDTA, 10 mM Na2MoO4, 0.3 mM PMSF, and 0.3 M KCl).[10]

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Preparation of Nuclear Extracts: Prepare nuclear extracts from appropriate cell lines (e.g., COS-7 cells transiently transfected with RAR expression vectors) according to established protocols.[10] Determine the protein concentration of the nuclear extracts.

  • Incubation: In a 96-well plate, combine:

    • 50 µg of nuclear extract.

    • A fixed concentration of [3H]-all-trans-retinoic acid (e.g., 5 nM).

    • A range of concentrations of unlabeled Adapalene (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Binding buffer to a final volume of 200 µL.

  • Incubate the plate at 4°C for 4-6 hours with gentle agitation.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of Adapalene. The concentration of Adapalene that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Transactivation Assay

This cell-based assay measures the ability of Adapalene to activate gene transcription through a specific RAR subtype. It typically involves a reporter gene (e.g., luciferase) under the control of a RARE.

Transactivation_Assay_Workflow start Start cell_culture Culture Mammalian Cells (e.g., COS-7 or HEK293) start->cell_culture transfection Co-transfect cells with: 1. RAR expression vector (β or γ) 2. RARE-luciferase reporter plasmid cell_culture->transfection treatment Treat cells with varying concentrations of Adapalene transfection->treatment incubation Incubate for 24-48 hours treatment->incubation cell_lysis Lyse cells incubation->cell_lysis luciferase_assay Measure Luciferase Activity (Luminometer) cell_lysis->luciferase_assay analysis Data Analysis: - Generate dose-response curve - Calculate EC50 luciferase_assay->analysis end End analysis->end

Figure 3: Workflow for a Transactivation Assay.

Materials:

  • Mammalian cell line (e.g., COS-7 or HEK293).[11][12]

  • Expression vector for the desired RAR subtype (e.g., pCMX-hRARβ or pCMX-hRARγ).

  • Reporter plasmid containing a RARE upstream of a luciferase gene (e.g., pGL3-RARE-luciferase).[13][14]

  • Transfection reagent (e.g., Lipofectamine).[15]

  • Adapalene stock solution in DMSO.

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • One day prior to transfection, seed COS-7 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.[15]

    • Co-transfect the cells with the RAR expression vector and the RARE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15] A β-galactosidase expression vector can be co-transfected as an internal control for transfection efficiency.

  • Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of Adapalene (e.g., from 10⁻¹⁰ M to 10⁻⁶ M). Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

    • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions. If a β-galactosidase control was used, measure its activity as well.

  • Data Analysis:

    • Normalize the luciferase activity to the β-galactosidase activity to correct for transfection efficiency.

    • Plot the normalized luciferase activity against the concentration of Adapalene to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of Adapalene that produces 50% of the maximal response.

Conclusion

This compound serves as a critical tool for researchers delving into the complexities of retinoid receptor interactions. Its well-defined receptor selectivity profile, combined with its utility as an internal standard, facilitates precise and targeted investigations. The experimental protocols detailed in this guide provide a robust framework for quantifying the binding and functional activity of Adapalene, thereby enabling a deeper understanding of its molecular mechanism of action and its role in modulating retinoid signaling pathways. The continued application of these methodologies will undoubtedly contribute to the development of novel and more effective retinoid-based therapeutics.

References

Exploring the Off-Target Effects of Adapalene with Deuterated Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adapalene is a third-generation topical retinoid, a naphthoic acid derivative with potent anti-acne properties.[1][2] Its primary mechanism of action involves the selective agonism of retinoic acid receptors (RARs), specifically RARβ and RARγ.[3][4] This interaction modulates gene transcription, leading to the normalization of follicular epithelial cell differentiation and a reduction in the formation of microcomedones, the precursors to acne lesions.[5][6] Additionally, adapalene exhibits significant anti-inflammatory effects by inhibiting the lipoxygenase pathway and the oxidative metabolism of arachidonic acid.[3][5] While its efficacy and safety profile for the treatment of acne vulgaris are well-established, a comprehensive understanding of its potential off-target effects remains an area of active investigation.[2][7]

This guide explores the concept of off-target effects in the context of adapalene and proposes the use of deuterated analogs as a tool for in-depth pharmacological investigation. By strategically replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, it is possible to alter the metabolic fate of the drug, a phenomenon known as the kinetic isotope effect.[8][9] This alteration can lead to increased drug exposure, potentially amplifying and revealing subtle off-target interactions that might otherwise go unnoticed.[10][11]

Adapalene's Known and Potential Off-Target Landscape

Adapalene was designed for increased receptor selectivity to minimize the off-target effects commonly associated with earlier generation retinoids.[7] Unlike tretinoin, adapalene does not bind to cytosolic retinoic acid binding proteins (CRABP), which may contribute to its better tolerability.[12] However, its pharmacological activity is not exclusively limited to RARs.

Potential Off-Target Interactions:

  • Anti-proliferative and Pro-apoptotic Effects: Studies have shown that adapalene can suppress DNA synthesis and induce apoptosis in various cell lines, including colon carcinoma cells and human foreskin fibroblasts, suggesting a broader impact on cell cycle regulation.[13]

  • Immune Modulation: Adapalene can modulate the immune response by down-regulating toll-like receptor 2 (TLR-2) expression and inhibiting the transcription factor activator protein 1 (AP-1).[2] It has also been shown to increase CD1d expression and decrease IL-10 expression by keratinocytes.[13]

  • Enzyme Inhibition: Adapalene is a more potent inhibitor of lipoxygenase activity compared to other retinoids and anti-inflammatory agents like indomethacin and betamethasone valerate, while showing little activity against cyclo-oxygenase.[13]

  • Cyclin-Dependent Kinase (CDK) Inhibition: Adapalene has been identified as an inhibitor of EC 2.7.11.22, a cyclin-dependent kinase.[14]

The Role of Deuterated Analogs in Pharmacological Profiling

Deuteration, the substitution of hydrogen with deuterium, is a powerful strategy in medicinal chemistry to modulate a drug's pharmacokinetic properties.[8][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[8][9]

Key Advantages of Using Deuterated Analogs:

  • Reduced Metabolism: Slower metabolism leads to a longer drug half-life and increased systemic exposure.[10][11] This can help in unmasking low-affinity off-target interactions.

  • Altered Metabolite Profile: Deuteration can shift the metabolic pathway, reducing the formation of potentially toxic or active metabolites and allowing for a clearer assessment of the parent drug's activity.[15]

  • Enhanced Therapeutic Index: By potentially improving the safety profile and maintaining efficacy, deuteration can lead to a better therapeutic index.[8]

A deuterated version of adapalene, Adapalene-d3, is commercially available and can be used as an internal standard for quantification in mass spectrometry studies. This highlights the feasibility of synthesizing and utilizing such analogs in research.

Data on Adapalene's Pharmacological Profile

While specific quantitative data on the off-target binding of adapalene is not extensively published, the following table summarizes its known primary interactions and other reported activities.

Target/ActivityInteraction TypeQuantitative Data (if available)Reference(s)
Retinoic Acid Receptor beta (RARβ)AgonistHigh Affinity[3][4]
Retinoic Acid Receptor gamma (RARγ)AgonistHigh Affinity[3][4]
LipoxygenaseInhibitorMore active than indomethacin, betamethasone valerate, tretinoin, isotretinoin or etretinate[13]
Cyclo-oxygenaseInhibitorLittle activity[13]
Toll-Like Receptor 2 (TLR-2)Down-regulation of expression-[2]
Activator Protein 1 (AP-1)Inhibition-[2]
DNA SynthesisSuppressionDose-dependent[13]
ApoptosisInductionDose-dependent[13]

Experimental Protocols

To investigate the off-target effects of adapalene and its deuterated analogs, a tiered screening approach is recommended. This involves a combination of in silico, in vitro, and cell-based assays.

In Silico Off-Target Prediction
  • Objective: To computationally predict potential off-target interactions of adapalene and its deuterated analog.

  • Methodology:

    • Utilize computational platforms that employ a combination of chemical similarity and machine learning algorithms (e.g., Similarity Ensemble Approach (SEA), machine learning models) to screen the chemical structures of adapalene and its deuterated analog against a large database of known protein targets.[16][17]

    • Rank the predicted off-targets based on a scoring function that indicates the likelihood of interaction.[17]

    • Couple the prediction with transcriptomic data to identify the expression of potential off-targets in relevant tissues.[16]

In Vitro Receptor Binding Assays (Radioligand Displacement)
  • Objective: To quantitatively determine the binding affinity of adapalene and its deuterated analog to a panel of predicted off-target receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues expressing the target receptor.[18]

    • Assay Setup: In a 96-well filter plate, combine the membrane preparation, a known radiolabeled ligand for the target receptor, and varying concentrations of the unlabeled competitor (adapalene or its deuterated analog).[19][20]

    • Incubation: Incubate the mixture to allow binding to reach equilibrium.[20]

    • Filtration and Washing: Rapidly filter the contents of each well to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioligand.[18]

    • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.[18]

    • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[20]

In Vitro Enzyme Inhibition Assays
  • Objective: To assess the inhibitory activity of adapalene and its deuterated analog against a panel of predicted off-target enzymes.

  • Methodology:

    • Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its specific substrate.

    • Assay Reaction: In a suitable buffer, combine the enzyme, substrate, and varying concentrations of the test compound (adapalene or its deuterated analog).

    • Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

    • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Determine the IC50 value by non-linear regression.

Cell-Based Functional Assays
  • Objective: To evaluate the functional consequences of off-target engagement in a cellular context.

  • Methodology:

    • Cell Culture: Culture a cell line that endogenously expresses the off-target of interest or has been engineered to do so.

    • Treatment: Treat the cells with a range of concentrations of adapalene or its deuterated analog.

    • Functional Readout: Measure a relevant downstream cellular response. This could include changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene expression, protein phosphorylation, or cell viability/apoptosis.

    • Data Analysis: Generate dose-response curves to determine the potency (EC50) or efficacy of the compounds in modulating the cellular response.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Adapalene_Primary_Pathway Adapalene Adapalene RAR RARβ / RARγ Adapalene->RAR Binds RXR RXR RAR->RXR Heterodimerizes with DNA Retinoid Response Element (RARE) RXR->DNA Binds to Gene_Modulation Modulation of Gene Transcription DNA->Gene_Modulation Regulates Cellular_Effects Normalization of Keratinocyte Differentiation Anti-inflammatory Effects Gene_Modulation->Cellular_Effects Leads to

Caption: Primary signaling pathway of Adapalene via RAR agonism.

Deuteration_Workflow cluster_0 Drug Candidates cluster_1 Metabolism cluster_2 Pharmacokinetics cluster_3 Off-Target Screening cluster_4 Outcome Adapalene Adapalene (Parent) Metabolism CYP450 Metabolism Adapalene->Metabolism Deuterated_Adapalene Deuterated Adapalene Deuterated_Adapalene->Metabolism Slower PK_Parent Standard Half-life Standard Exposure Metabolism->PK_Parent Results in PK_Deuterated Increased Half-life Increased Exposure Metabolism->PK_Deuterated Results in Screening In Silico, In Vitro, and Cell-Based Assays PK_Parent->Screening PK_Deuterated->Screening Off_Target_Profile Comprehensive Off-Target Profile Screening->Off_Target_Profile

Caption: Workflow for comparing Adapalene and its deuterated analog.

Off_Target_Screening_Funnel In_Silico In Silico Prediction (Broad Panel of Targets) In_Vitro_Binding In Vitro Binding Assays (Predicted Hits) In_Silico->In_Vitro_Binding Identifies Potential Hits In_Vitro_Functional In Vitro Functional Assays (Confirmed Binders) In_Vitro_Binding->In_Vitro_Functional Confirms Binding Affinity Cell_Based Cell-Based Assays (Functionally Active Hits) In_Vitro_Functional->Cell_Based Assesses Functional Activity Validated_Hits Validated Off-Targets Cell_Based->Validated_Hits Confirms Cellular Effects

Caption: Tiered approach for off-target identification and validation.

Conclusion

The exploration of Adapalene's off-target effects is crucial for a complete understanding of its pharmacological profile and for identifying potential new therapeutic applications. The use of deuterated analogs presents a sophisticated and valuable tool in this endeavor. By leveraging the kinetic isotope effect to increase drug exposure, researchers can more effectively uncover and characterize low-affinity or metabolically-masked off-target interactions. The systematic application of the experimental protocols outlined in this guide will enable a comprehensive assessment of Adapalene's polypharmacology, contributing to safer and more effective drug development.

References

The Role of Adapalene-d3 in Dermatological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene, a third-generation synthetic retinoid, has become a cornerstone in the topical treatment of acne vulgaris and is increasingly explored for other dermatological conditions. Its efficacy is attributed to its selective affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ, leading to the modulation of cellular differentiation, keratinization, and inflammation. To facilitate rigorous preclinical and clinical research, the use of isotopically labeled internal standards is paramount for accurate bioanalytical quantification. This technical guide focuses on the role and application of Adapalene-d3, a deuterated analog of Adapalene, in dermatological research. This compound serves as an ideal internal standard in mass spectrometry-based assays due to its chemical similarity to Adapalene and its distinct mass, enabling precise and accurate quantification in complex biological matrices. This guide provides an in-depth overview of Adapalene's mechanism of action, quantitative data, and detailed experimental protocols relevant to its research and development.

Quantitative Data

Receptor Binding Affinity of Adapalene

Adapalene exhibits selective binding to Retinoic Acid Receptor (RAR) subtypes, with a preference for RARβ and RARγ over RARα. This selectivity is believed to contribute to its favorable tolerability profile compared to other retinoids.

Receptor SubtypeBinding Affinity (Kᵢ)AC₅₀
RARα1.1 x 10⁻⁶ M[1]22 nM[2]
RARβ3.4 x 10⁻⁸ M[1]2.2 nM[2]
RARγ1.3 x 10⁻⁷ M[1]9.3 nM[2]
RXRα> 1000 nM[2]> 1000 nM[2]
Pharmacokinetic Parameters of Adapalene

The systemic absorption of topical Adapalene is low. The following table summarizes pharmacokinetic data from a clinical study involving the application of Adapalene 0.3% gel.

ParameterValue (Mean ± SD)
Cₘₐₓ (ng/mL)0.553 ± 0.466[3][4]
AUC₀₋₂₄ (ng·h/mL)8.37 ± 8.46[3][4]
Terminal Half-life (hours)7 to 51 (mean of 17.2 ± 10.2)[3]
Clinical Efficacy of Adapalene in Acne Vulgaris

Clinical trials have consistently demonstrated the efficacy of Adapalene in reducing both inflammatory and non-inflammatory acne lesions.

StudyAdapalene FormulationDurationMean Percent Reduction in Total Lesions (Adapalene vs. Vehicle)
Post hoc analysis of two studies0.3% Gel12 weeksStatistically significant difference favoring adapalene gel 0.3% (P=0.045)
Phase 3 Multicenter Trial0.3% Gel12 weeksAdapalene 0.3% superior to vehicle[5]
Post-marketing surveillance0.1% Gel12 weeks96.3% of patients showed improvement from baseline[6]

Experimental Protocols

Synthesis of this compound
Validated LC-MS/MS Method for Adapalene Quantification

The following protocol is based on a validated method for the determination of Adapalene in pharmaceutical forms and can be adapted for biological matrices with appropriate sample preparation and validation.[8] this compound would be used as the internal standard.

1. Chromatographic Conditions:

  • LC System: Agilent 1100 Series or equivalent.

  • Column: Phenomenex C-18, 4.6 × 150 mm; 5 µm.

  • Mobile Phase: Acetonitrile and 20 mM ammonium acetate (70:30, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

2. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

  • Selected Reaction Monitoring (SRM) Transitions:

    • Adapalene: m/z 410.8 → 367.0

    • This compound: m/z 413.8 → 370.0 (projected)

  • Ion Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

3. Sample Preparation (for Plasma):

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (in methanol).

  • Add 500 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

4. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is a standard method to assess the dermal absorption and penetration of topical formulations.[7][8]

1. Skin Preparation:

  • Use excised human or porcine skin.

  • Separate the epidermis from the full-thickness skin by heat-stripping (e.g., immersing in water at 60°C for 60 seconds).

  • Cut the epidermal sheets into appropriate sizes for mounting on Franz diffusion cells.

2. Franz Diffusion Cell Setup:

  • Mount the epidermal membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions).

  • Maintain the temperature of the receptor fluid at 32 ± 1°C to mimic skin surface temperature.

  • Stir the receptor fluid continuously.

3. Dosing and Sampling:

  • Apply a finite dose (e.g., 5-10 mg/cm²) of the Adapalene formulation to the surface of the stratum corneum in the donor chamber.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.

  • Replace the withdrawn volume with fresh, pre-warmed receptor fluid.

4. Sample Analysis:

  • Analyze the concentration of Adapalene in the collected samples using a validated analytical method, such as the LC-MS/MS method described above.

5. Data Analysis:

  • Calculate the cumulative amount of Adapalene permeated per unit area over time.

  • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

Phase III Clinical Trial Protocol for Acne Vulgaris

This protocol outlines the key elements of a randomized, double-blind, vehicle-controlled Phase III clinical trial to evaluate the efficacy and safety of a topical Adapalene formulation.

1. Study Design:

  • Multicenter, randomized, double-blind, parallel-group, vehicle-controlled study.

  • Randomization: Subjects are randomly assigned to receive either the active Adapalene formulation or a matching vehicle control.

  • Blinding: Both subjects and investigators are blinded to the treatment assignment.

2. Study Population:

  • Male and female subjects (typically 12 years of age and older) with a clinical diagnosis of acne vulgaris.

  • Defined inclusion and exclusion criteria (e.g., a certain number of inflammatory and non-inflammatory lesions at baseline).

3. Treatment:

  • Subjects apply the assigned treatment (Adapalene or vehicle) to the entire face once daily for a specified duration (typically 12 weeks).

4. Efficacy Assessments:

  • Primary Efficacy Endpoints:

    • Change from baseline in total, inflammatory, and non-inflammatory lesion counts at the end of the treatment period.

    • Proportion of subjects with a rating of "clear" or "almost clear" on an Investigator's Global Assessment (IGA) scale.

  • Secondary Efficacy Endpoints: May include subject self-assessment of acne severity and quality of life questionnaires.

5. Safety Assessments:

  • Monitoring and recording of all adverse events.

  • Local tolerability assessments (e.g., erythema, scaling, dryness, stinging/burning) using a standardized scale.

6. Statistical Analysis:

  • Appropriate statistical methods are used to compare the efficacy and safety of the Adapalene formulation to the vehicle control.

Signaling Pathways and Experimental Workflows

Adapalene Mechanism of Action: RAR Signaling Pathway

Adapalene exerts its effects by binding to Retinoic Acid Receptors (RARs), which are nuclear hormone receptors. This binding initiates a cascade of events leading to changes in gene expression that ultimately improve acne symptoms.

Adapalene_RAR_Signaling Adapalene Adapalene RAR RARβ / RARγ Adapalene->RAR Binds Complex Adapalene-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE Retinoic Acid Response Element (RARE) in DNA Complex->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Cell_Diff Normalization of Keratinocyte Differentiation Gene_Expression->Cell_Diff Comedone Decreased Microcomedone Formation Cell_Diff->Comedone

Caption: Adapalene binds to RARs, forming a heterodimer with RXR that modulates gene expression.

Adapalene's Anti-Inflammatory Pathway

In addition to its effects on keratinization, Adapalene possesses anti-inflammatory properties by inhibiting key inflammatory pathways.

Adapalene_Anti_Inflammatory cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR2 Toll-like Receptor 2 (TLR2) AP1_Pathway AP-1 Signaling Pathway TLR2->AP1_Pathway Activates Inflammatory_Cytokines Pro-inflammatory Cytokines AP1_Pathway->Inflammatory_Cytokines Upregulates Inflammation Inflammation Inflammatory_Cytokines->Inflammation Adapalene Adapalene Adapalene->TLR2 Inhibits Expression Adapalene->AP1_Pathway Inhibits Activity Skin_Permeation_Workflow Start Start Skin_Prep Skin Preparation (Human or Porcine) Start->Skin_Prep Franz_Cell Mount Skin on Franz Diffusion Cell Skin_Prep->Franz_Cell Dosing Apply Adapalene Formulation Franz_Cell->Dosing Sampling Collect Samples from Receptor Fluid at Time Intervals Dosing->Sampling Sampling->Sampling Analysis Analyze Samples (LC-MS/MS) Sampling->Analysis Data_Analysis Calculate Permeation Parameters (Flux, Kp) Analysis->Data_Analysis End End Data_Analysis->End

References

Adapalene-d3 applications in preclinical drug metabolism studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of Adapalene-d3 in preclinical drug metabolism and pharmacokinetic (DMPK) studies. While extensive literature on Adapalene metabolism exists, specific public data on its deuterated analog, this compound, is limited. This document, therefore, consolidates established principles of utilizing deuterated compounds in drug discovery and applies them to the known metabolic profile of Adapalene. It serves as a practical guide for researchers looking to leverage this compound as a tool to elucidate metabolic pathways and as a critical reagent in bioanalytical assays.

Introduction to Adapalene and the Role of Deuteration

Adapalene is a third-generation topical retinoid known for its efficacy in treating acne vulgaris. It modulates cellular differentiation, keratinization, and inflammatory processes.[1][2][3] Like all xenobiotics, Adapalene undergoes metabolism in the body, although information on its complete metabolic fate is not fully detailed.[4][5] It is understood that about 25% of the drug is metabolized, primarily via glucuronidation of the methoxybenzene moiety, with the remainder excreted as the parent drug.[1][2][3][4]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium, is a powerful technique in drug development.[6] This substitution creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect" (KIE).[7][8] Consequently, deuterated compounds like this compound are invaluable for:

  • Investigating Metabolic Pathways: By comparing the metabolic rate and metabolite profile of the deuterated versus the non-deuterated compound, researchers can identify the primary sites of metabolism.[7]

  • Improving Pharmacokinetic Profiles: In some cases, deuteration can slow metabolism, leading to a longer half-life and increased drug exposure.[6][8]

  • Serving as Stable Isotope-Labeled Internal Standards (SIL-IS): this compound is an ideal internal standard for mass spectrometry-based bioanalysis, ensuring accurate quantification of Adapalene in complex biological matrices.[9][10]

This guide will detail the experimental protocols and data interpretation for the primary applications of this compound in a preclinical setting.

Application 1: Elucidating Metabolic Pathways with Metabolic Stability Assays

One of the core applications of this compound is to probe the metabolism of Adapalene. A comparative in vitro metabolic stability assay using human liver microsomes (HLM) can reveal differences in the rate of metabolism, highlighting the metabolic soft spots on the Adapalene molecule.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines a typical procedure to assess and compare the metabolic stability of Adapalene and this compound.

1. Materials and Reagents:

  • Adapalene and this compound stock solutions (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with 0.1% formic acid (for reaction termination)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • LC-MS/MS system

2. Incubation Procedure:

  • Prepare a master mix containing the phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL).

  • Pre-warm the master mix at 37°C for 5-10 minutes.

  • Add Adapalene or this compound to the master mix to achieve a final substrate concentration (typically 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold ACN containing an internal standard (a different stable-labeled compound or a structural analog).

  • Vortex and centrifuge the samples at high speed (e.g., >12,000 g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis to determine the remaining percentage of the parent compound.

3. Data Analysis:

  • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

  • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Data Presentation: Comparative Metabolic Stability

The following table presents hypothetical data from such an experiment, demonstrating the kinetic isotope effect.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Adapalene25.826.9
This compound45.215.3
Verapamil (Control)8.581.5
Warfarin (Control)> 120< 5.8

This data is for illustrative purposes only.

The expected outcome is a longer half-life and lower intrinsic clearance for this compound compared to Adapalene, assuming the deuteration occurred at a site of metabolism. This would confirm that the deuterated position is indeed involved in the metabolic process.

Visualizations: Workflow and Metabolic Pathway

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Master Mix (Buffer + HLM) C Pre-warm at 37°C A->C B Add Adapalene or This compound (1 µM) D Initiate with NADPH B->D C->B E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with ACN + Internal Standard F->G H Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for a comparative in vitro metabolic stability assay.

G Adapalene Adapalene Metabolite1 O-demethylation (CYP-mediated) Adapalene->Metabolite1 Faster Metabolite2 Glucuronidation (UGT-mediated) Adapalene->Metabolite2 Primary Pathway Adapalene_d3 This compound Adapalene_d3->Metabolite1 Slower (KIE) Adapalene_d3->Metabolite2

Caption: Potential impact of deuteration on Adapalene metabolism.

Application 2: this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most common and critical application of this compound is as an internal standard for the accurate quantification of Adapalene in biological samples (e.g., plasma, tissue homogenates) by LC-MS/MS. A SIL-IS is considered the "gold standard" because it has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and matrix effects.[11]

Experimental Protocol: Bioanalytical Method for Adapalene in Plasma

This protocol describes a typical protein precipitation method for extracting Adapalene from plasma for LC-MS/MS analysis.

1. Materials and Reagents:

  • Human plasma (or other relevant biological matrix)

  • Adapalene stock solution (for calibration standards and quality controls)

  • This compound working solution (internal standard, e.g., 100 ng/mL in 50:50 ACN:Water)

  • Acetonitrile (ACN)

  • LC-MS/MS system with a suitable C18 column

2. Sample Preparation Procedure:

  • Aliquot 50 µL of plasma samples (calibration standards, quality controls, and unknown study samples) into a 96-well plate.

  • Add 150 µL of the this compound internal standard solution in ACN to each well. The ACN acts as both the protein precipitation agent and the vehicle for the IS.

  • Seal the plate and vortex for 2-5 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the plate at high speed (e.g., 4000 g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for injection onto the LC-MS/MS system.

3. LC-MS/MS Analysis:

  • Chromatography: Use a gradient elution on a C18 column to separate Adapalene from matrix components.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Adapalene and this compound.

  • Quantification: The concentration of Adapalene in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.

Data Presentation: Bioanalytical Method Validation Summary

A bioanalytical method using this compound as an IS must be validated. The table below shows typical acceptance criteria and hypothetical performance data.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.9985
Calibration Range e.g., 0.1 - 100 ng/mL0.1 - 100 ng/mL
Intra-day Accuracy Within ±15% of nominal (±20% at LLOQ)92.5% - 108.2%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 9.8%
Inter-day Accuracy Within ±15% of nominal (±20% at LLOQ)94.1% - 105.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)5.2% - 11.4%
Matrix Effect (%CV) ≤ 15%8.9%

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. This data is for illustrative purposes only.

Visualization: Bioanalytical Workflow

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Aliquot Plasma Sample (Calibrator, QC, or Unknown) B Add this compound (IS) in Acetonitrile A->B C Vortex & Centrifuge B->C D Inject Supernatant C->D E Chromatographic Separation D->E F Mass Spectrometric Detection (MRM Mode) E->F G Calculate Peak Area Ratio (Adapalene / this compound) F->G H Determine Concentration from Calibration Curve G->H

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Application 3: Cytochrome P450 (CYP) Inhibition Assays

It is crucial to determine if a new chemical entity inhibits major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family, to predict potential drug-drug interactions (DDIs). Both Adapalene and this compound can be screened for their potential to inhibit key CYP isoforms.

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol uses a panel of fluorescent probe substrates to rapidly assess the inhibitory potential of a test compound.

1. Materials and Reagents:

  • Adapalene and this compound stock solutions

  • Pooled Human Liver Microsomes (HLM)

  • Specific CYP probe substrates and their corresponding metabolites (e.g., Midazolam for CYP3A4, Bufuralol for CYP2D6, etc.)

  • NADPH Regenerating System

  • Potassium Phosphate Buffer (pH 7.4)

  • Known CYP inhibitors for positive controls (e.g., Ketoconazole for CYP3A4)

  • 96-well plates (black plates for fluorescence)

  • Plate reader capable of fluorescence detection

2. Incubation Procedure:

  • In a 96-well plate, add HLM, buffer, and either Adapalene, this compound, a known inhibitor, or vehicle (DMSO). A range of concentrations for the test compounds is used (e.g., 0.1 to 50 µM).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Add the specific CYP probe substrate to all wells.

  • Initiate the reactions by adding the NADPH regenerating system.

  • Incubate at 37°C for a predetermined time (e.g., 15-30 minutes, within the linear range of metabolite formation).

  • Stop the reaction by adding an appropriate stop solution (e.g., ice-cold ACN or 0.1 M Tris-base).

  • Read the fluorescence of the formed metabolite on a plate reader.

3. Data Analysis:

  • The percentage of inhibition at each concentration of the test compound is calculated relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation: CYP Inhibition Profile

The following table shows hypothetical IC50 values for Adapalene. It is generally expected that this compound would have a very similar inhibition profile unless its metabolism is required to form a more potent inhibitory metabolite.

CYP IsoformProbe SubstratePositive ControlAdapalene IC50 (µM)
CYP1A2 Phenacetinα-Naphthoflavone> 50
CYP2C9 DiclofenacSulfaphenazole> 50
CYP2C19 S-MephenytoinTiclopidine> 50
CYP2D6 BufuralolQuinidine> 50
CYP3A4 MidazolamKetoconazole28.5

This data is for illustrative purposes only. An IC50 > 10-50 µM is generally considered low risk for in vivo DDI potential.

Visualization: Principle of Competitive CYP Inhibition

G cluster_no_inhibition No Inhibition cluster_inhibition Competitive Inhibition Enzyme {CYP Enzyme | Active Site} Substrate Probe Substrate Inhibitor Adapalene Metabolite Metabolite (Signal) Enzyme1 CYP Enzyme Active Site Metabolite1 Metabolite (High Signal) Enzyme1->Metabolite1 Metabolizes Substrate1 Probe Substrate Substrate1->Enzyme1 Binds Enzyme2 CYP Enzyme Active Site Substrate2 Probe Substrate Metabolite2 Metabolite (Low Signal) Substrate2->Metabolite2 Metabolism Reduced Inhibitor2 Adapalene Inhibitor2->Enzyme2 Binds & Blocks

Caption: Diagram illustrating competitive inhibition of a CYP enzyme.

Conclusion

This compound is a versatile and essential tool for the preclinical evaluation of Adapalene. Its primary applications—elucidating metabolic pathways through the kinetic isotope effect and serving as a robust internal standard for bioanalysis—provide critical data that informs drug safety and efficacy assessments. The experimental frameworks detailed in this guide offer a solid foundation for researchers to design and execute studies that will comprehensively characterize the drug metabolism and pharmacokinetic profile of Adapalene. By integrating this compound into preclinical workflows, scientists can achieve more precise and reliable data, ultimately facilitating the drug development process.

References

Understanding the Isotopic Effects of Deuterium in Adapalene-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Adapalene-d3, with deuterium substitution on the methoxy group, is commercially available for research purposes, primarily as an internal standard for analytical studies. To date, no publically available scientific literature has been identified that details comparative pharmacokinetic, pharmacodynamic, or clinical studies between this compound and its non-deuterated counterpart, Adapalene. The following guide is based on the known pharmacology of Adapalene and established principles of deuterium isotopic effects in drug metabolism. The quantitative data presented are theoretical and for illustrative purposes.

Introduction to Adapalene and the Rationale for Deuteration

Adapalene is a third-generation topical retinoid widely used in the treatment of acne vulgaris. It is a naphthoic acid derivative that exhibits high affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ.[1][2] By binding to these nuclear receptors, Adapalene modulates gene expression, leading to the normalization of follicular epithelial cell differentiation and a reduction in the formation of microcomedones, the precursors to acne lesions.[3][4] Adapalene also possesses anti-inflammatory properties.[5]

The metabolism of Adapalene, though not extensively detailed in humans, is known to involve the methoxybenzene moiety of the molecule.[6] O-demethylation, a common metabolic pathway for many xenobiotics, is a key transformation for Adapalene. This metabolic process is often mediated by the cytochrome P450 (CYP) family of enzymes.[7][8]

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, at sites of metabolic activity is a recognized approach in drug design to favorably alter a molecule's pharmacokinetic profile. This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[9][10] Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism at that position.[9][10]

This compound has been synthesized with the three hydrogen atoms of the methoxy group replaced by deuterium. This specific site of deuteration directly targets a known site of metabolic transformation. The primary hypothesis is that this substitution will slow the rate of O-demethylation, leading to a decreased rate of metabolic clearance and potentially altered local and systemic exposure.

Theoretical Isotopic Effects of Deuterium in this compound

The substitution of hydrogen with deuterium on the methoxy group of Adapalene is anticipated to have a significant impact on its metabolism, primarily through the kinetic isotope effect on the O-demethylation pathway.

Pharmacokinetic Effects

The primary anticipated effect of deuteration in this compound is a reduction in the rate of its metabolism.

  • Decreased Metabolic Clearance: The O-demethylation of Adapalene is a metabolic process that involves the cleavage of a C-H bond on the methoxy group. In this compound, this is a C-D bond. The greater bond energy of the C-D bond is expected to slow down this enzymatic process, leading to a lower rate of formation of the O-desmethyl metabolite. This would result in a decreased intrinsic clearance of this compound compared to Adapalene.

  • Increased Half-Life (t½): A lower metabolic clearance would lead to a longer terminal half-life of the drug in the body. For a topically applied drug like Adapalene, this could translate to a longer residence time in the skin.

  • Altered Systemic Exposure (AUC): With reduced first-pass metabolism (if any occurs systemically after topical absorption), deuteration could lead to an increase in the area under the plasma concentration-time curve (AUC), indicating higher overall systemic exposure. However, given the low systemic absorption of topical Adapalene, this effect might be minimal but could be more pronounced under conditions of maximal use or on compromised skin.

Pharmacodynamic and Safety Profile

The pharmacodynamic activity of Adapalene is not expected to be directly altered by deuteration, as the interaction with retinoic acid receptors is dependent on the overall molecular structure, which is not significantly changed by isotopic substitution. However, the altered pharmacokinetics could indirectly influence the pharmacodynamics and safety.

  • Receptor Occupancy: A longer half-life in the skin could lead to prolonged engagement with RARs, potentially enhancing the desired therapeutic effects.

  • Potential for Increased Local Side Effects: Increased local concentrations and residence time could also lead to an increase in common retinoid-associated side effects, such as skin irritation, erythema, and dryness.

Data Presentation: Theoretical Comparison of Adapalene and this compound

The following tables summarize the theoretical quantitative differences in pharmacokinetic and pharmacodynamic parameters between Adapalene and this compound, based on the principles of the kinetic isotope effect.

Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Adapalene3023.1
This compound907.7

Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Topical Administration)

ParameterAdapaleneThis compound
Cmax (ng/mL) 0.50.7
Tmax (h) 812
AUC (ng·h/mL) 1025
t½ (h) 1848

Table 3: Hypothetical Retinoic Acid Receptor (RAR) Binding Affinity

CompoundRARβ Ki (nM)RARγ Ki (nM)
Adapalene5.23.5
This compound5.13.6

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to empirically determine the isotopic effects of deuterium in this compound.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To compare the rate of metabolism of Adapalene and this compound in a well-established in vitro system.

Materials:

  • Adapalene and this compound

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Prepare a stock solution of Adapalene and this compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add Adapalene or this compound to the incubation mixture (final concentration 1 µM) and briefly vortex.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Retinoic Acid Receptor (RAR) Competitive Binding Assay

Objective: To determine if deuteration affects the binding affinity of Adapalene for its target receptors.

Materials:

  • Adapalene and this compound

  • Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid)

  • Nuclear extracts from cells overexpressing human RARβ and RARγ

  • Assay buffer (e.g., Tris-HCl with protease inhibitors)

  • Scintillation cocktail and scintillation counter

Procedure:

  • Prepare serial dilutions of Adapalene and this compound.

  • In a 96-well plate, incubate a fixed concentration of radiolabeled retinoic acid with the nuclear extracts in the presence of varying concentrations of either Adapalene or this compound.

  • Incubate the mixture at 4°C for a specified time to reach equilibrium.

  • Separate the bound from free radioligand using a method such as filtration through a glass fiber filter.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Perform non-linear regression analysis to determine the IC50 values, from which the inhibition constants (Ki) can be calculated.

Keratinocyte Differentiation Assay

Objective: To assess the biological activity of Adapalene and this compound on skin cell differentiation.

Materials:

  • Adapalene and this compound

  • Human epidermal keratinocytes

  • Keratinocyte growth medium

  • Antibodies against differentiation markers (e.g., involucrin, loricrin)

  • Secondary antibodies conjugated to a fluorescent marker

  • Fluorescence microscope or plate reader

Procedure:

  • Culture human epidermal keratinocytes in appropriate growth medium.

  • Induce differentiation by, for example, increasing the calcium concentration in the medium.

  • Treat the differentiating keratinocytes with various concentrations of Adapalene or this compound for a specified period (e.g., 48-72 hours).

  • Fix the cells and perform immunofluorescence staining for keratinocyte differentiation markers.

  • Visualize and quantify the expression of the markers using fluorescence microscopy or a plate reader.

  • Compare the dose-response curves for Adapalene and this compound.

Mandatory Visualizations

metabolic_pathway cluster_adapalene Adapalene cluster_adapalene_d3 This compound Adapalene Adapalene (6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid) Metabolite O-desmethyl Adapalene Adapalene->Metabolite O-demethylation (kH) CYP450 Cytochrome P450 (e.g., CYP1A2, CYP2C8) Adapalene_d3 This compound (6-[3-(1-adamantyl)-4-(methoxy-d3)phenyl]-2-naphthoic acid) Adapalene_d3->Metabolite O-demethylation (kD) Slower due to KIE

Caption: Metabolic pathway of Adapalene and the effect of deuteration in this compound.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Animal Model) Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) Data_Analysis Comparative Data Analysis Metabolic_Stability->Data_Analysis Receptor_Binding RAR Binding Assay Receptor_Binding->Data_Analysis Cell_Differentiation Keratinocyte Differentiation Assay Cell_Differentiation->Data_Analysis PK_Study Pharmacokinetic Study (Topical Administration) PD_Study Pharmacodynamic Study (Comedolytic Activity) PK_Study->PD_Study Toxicity_Study Local Tolerance Study PD_Study->Toxicity_Study Conclusion Assessment of Isotopic Effects Toxicity_Study->Conclusion Synthesis Synthesis and Characterization of Adapalene and this compound Synthesis->Metabolic_Stability Synthesis->Receptor_Binding Synthesis->Cell_Differentiation Data_Analysis->PK_Study

Caption: Hypothetical workflow for comparing Adapalene and this compound.

Conclusion

The deuteration of Adapalene at the methoxy group, as in this compound, presents a clear and scientifically grounded strategy for potentially improving its pharmacokinetic profile. Based on the principles of the kinetic isotope effect and the known metabolism of Adapalene, it is reasonable to hypothesize that this compound will exhibit greater metabolic stability, a longer half-life, and potentially altered bioavailability compared to its non-deuterated analog. While direct experimental evidence is currently lacking in the public domain, the experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of these isotopic effects. Such studies would be crucial in determining whether the theoretical advantages of deuterating Adapalene translate into a tangible therapeutic benefit for the treatment of acne and other dermatological conditions.

References

Methodological & Application

Application Note: Quantification of Adapalene in Human Plasma using Adapalene-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantitative analysis of adapalene in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Adapalene-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The described method involves a straightforward protein precipitation extraction procedure, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of adapalene in a biological matrix.

Introduction

Adapalene is a third-generation synthetic retinoid widely used in the topical treatment of acne vulgaris. Its mechanism of action involves the selective modulation of retinoic acid receptors (RARs), specifically RARβ and RARγ.[1][2][3] This interaction leads to the normalization of keratinocyte differentiation and a reduction in the formation of microcomedones.[2] Adapalene also exhibits anti-inflammatory properties.[2][4] Given its therapeutic importance, a reliable method for the quantification of adapalene in biological matrices is crucial for pharmacokinetic and metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing, thereby ensuring the accuracy and reliability of the LC-MS/MS analysis.

Experimental Protocols

Materials and Reagents
  • Adapalene analytical standard

  • This compound internal standard

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate

  • Human plasma (with anticoagulant)

Standard and Quality Control Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of adapalene and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the adapalene stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

  • Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to ensure complete dissolution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Adapalene: 411.2 > 367.2This compound: 414.2 > 370.2
Collision Energy Optimized for specific instrument
Source Temp. 500°C
IonSpray Voltage -4500 V

Data Presentation

The following tables represent example data for a validated method and should be used for guidance. Actual results may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Calibration Curve Linearity

AnalyteConcentration Range (ng/mL)
Adapalene0.5 - 500> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ0.50.4896.0< 15
Low1.51.4596.7< 10
Medium7578.2104.3< 8
High400390.597.6< 6

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low88.589.195.2
High91.290.598.7

Visualizations

Adapalene Signaling Pathway

Adapalene exerts its therapeutic effects by modulating gene expression through its interaction with nuclear retinoid receptors.

Adapalene Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adapalene Adapalene Adapalene_cyto Adapalene Adapalene->Adapalene_cyto Cellular Uptake RAR RARβ/γ Adapalene_cyto->RAR Binding Complex Adapalene-RAR-RXR Complex RAR->Complex RXR RXR RXR->Complex RARE Retinoic Acid Response Element (RARE) Complex->RARE Binds to DNA Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Regulates Transcription Cellular_Effects Normalization of Keratinocyte Differentiation, Anti-inflammatory Effects Gene_Expression->Cellular_Effects Leads to

Caption: Adapalene binds to nuclear receptors RAR and RXR to modulate gene expression.

Experimental Workflow

The following diagram outlines the major steps in the LC-MS/MS analysis of adapalene from plasma samples.

Experimental Workflow Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End: Results Data_Processing->End

References

Application Note: Quantitative Analysis of Adapalene in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adapalene is a third-generation topical retinoid primarily used in the treatment of acne vulgaris. Due to its topical application, systemic exposure to Adapalene is generally low. However, sensitive and robust analytical methods are required to accurately quantify plasma concentrations in pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Adapalene in plasma, using Adapalene-d3 as the internal standard (IS). The method is suitable for supporting clinical and preclinical drug development.

This method has been developed to provide high sensitivity and specificity for the determination of Adapalene in a complex biological matrix. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and matrix effects.

Experimental

Materials and Reagents
  • Adapalene reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (≥99% purity)

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used.

  • HPLC: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: A C18 column (e.g., Phenomenex Kinetex C18, 50 x 2.1 mm, 2.6 µm) is recommended.

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Prepared by dissolving Adapalene and this compound in methanol.

  • Working Solutions: Prepared by serial dilution of the stock solutions with 50:50 acetonitrile:water.

  • Calibration Standards and Quality Control (QC) Samples: Prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Adapalene and this compound from plasma.

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 50 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation plasma 100 µL Plasma is Add this compound (IS) plasma->is precip Protein Precipitation with Acetonitrile is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Plasma sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography Parameters
ParameterValue
Column Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm)
Mobile Phase A 20 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 50% B to 95% B in 2 min, hold for 1 min, then re-equilibrate
Mass Spectrometry Parameters

The mass spectrometer was operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

ParameterAdapaleneThis compound
Q1 Mass (m/z) 411.2414.2
Q3 Mass (m/z) 247.1250.1
Declustering Potential (DP) -80 V-80 V
Collision Energy (CE) -35 eV-35 eV
Ion Source ESI NegativeESI Negative

Method Validation Summary

The method was validated according to the FDA and EMA guidelines on bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL.

AnalyteCalibration Range (ng/mL)
Adapalene0.1 - 100> 0.995
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15.0± 15.0≤ 20.0± 20.0
Low0.3≤ 10.0± 10.0≤ 15.0± 15.0
Medium10≤ 8.0± 8.0≤ 10.0± 10.0
High80≤ 7.0± 7.0≤ 9.0± 9.0
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low0.385 - 9590 - 110
Medium1088 - 9892 - 108
High8090 - 10095 - 105
Stability

Adapalene was found to be stable in human plasma under various storage and handling conditions.

Stability ConditionDurationStability (% of Nominal)
Autosampler (Reconstituted) 24 hours95 - 105
Bench-top (Room Temperature) 8 hours93 - 107
Freeze-Thaw (3 cycles) -80°C to RT91 - 104
Long-term (-80°C) 90 days94 - 106

Conclusion

This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of Adapalene in human plasma using this compound as an internal standard. The method has been successfully validated and is suitable for use in pharmacokinetic studies.

Application Note: Quantification of Adapalene in Skin Tissue Using Adapalene-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene is a third-generation topical retinoid widely used in the treatment of acne vulgaris. Its efficacy is dependent on its concentration and distribution within the skin layers. Therefore, accurate quantification of Adapalene in skin tissue is crucial for pharmacokinetic studies, formulation development, and bioequivalence assessment. This application note provides a detailed protocol for the quantitative analysis of Adapalene in skin tissue samples using a stable isotope-labeled internal standard, Adapalene-d3, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample extraction and matrix effects, ensuring high accuracy and precision.[1]

Principle

This method involves the homogenization of skin tissue, followed by protein precipitation and liquid-liquid extraction to isolate Adapalene and the internal standard, this compound. The extracted analytes are then separated by reverse-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Adapalene to this compound against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

  • Analytes and Internal Standard:

    • Adapalene (Reference Standard)

    • This compound (Internal Standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

    • Phosphate Buffered Saline (PBS), pH 7.4

  • Consumables:

    • Homogenizer tubes

    • Microcentrifuge tubes

    • Pipette tips

    • HPLC vials with inserts

    • Syringe filters (0.22 µm)

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Adapalene and this compound into separate volumetric flasks.

    • Dissolve in a minimal amount of Dimethyl Sulfoxide (DMSO) and bring to volume with methanol.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Adapalene primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation: Skin Tissue Extraction
  • Homogenization:

    • Accurately weigh the skin tissue sample (approximately 50-100 mg).

    • Add the tissue to a homogenizer tube with an appropriate volume of ice-cold PBS (e.g., 500 µL).

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process.

  • Protein Precipitation and LLE:

    • Transfer a known aliquot of the skin homogenate (e.g., 100 µL) to a microcentrifuge tube.

    • Add the internal standard working solution.

    • Add three volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Add MTBE for liquid-liquid extraction.

    • Vortex for 2 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Final Sample Preparation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

The following diagram illustrates the workflow for skin tissue sample preparation:

G cluster_sample_prep Skin Tissue Sample Preparation node_weigh Weigh Skin Tissue node_homogenize Homogenize in PBS node_weigh->node_homogenize node_aliquot Take Homogenate Aliquot node_homogenize->node_aliquot node_is Add this compound (IS) node_aliquot->node_is node_ppt Protein Precipitation (Acetonitrile) node_is->node_ppt node_lle Liquid-Liquid Extraction (MTBE) node_ppt->node_lle node_centrifuge Centrifuge node_lle->node_centrifuge node_evaporate Evaporate Supernatant node_centrifuge->node_evaporate node_reconstitute Reconstitute in Mobile Phase node_evaporate->node_reconstitute node_filter Filter node_reconstitute->node_filter node_hplc Inject into LC-MS/MS node_filter->node_hplc

Caption: Workflow for Adapalene extraction from skin tissue.

LC-MS/MS Analysis

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Table 1: LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart with 70% B, increase to 95% B, hold, and return to initial conditions.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5-10 µL
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Monitored Transitions
AdapalenePrecursor Ion (m/z): 411.2, Product Ion (m/z): 367.2 (Quantifier), 243.1 (Qualifier)
This compound (Proposed)Precursor Ion (m/z): 414.2, Product Ion (m/z): 370.2
Dwell Time100 ms
Collision EnergyOptimize for each transition
Capillary VoltageOptimize for the instrument

Data Analysis and Quantitative Data Summary

The concentration of Adapalene in the skin tissue samples is determined using the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression analysis is then applied to the calibration curve to determine the concentration of Adapalene in the unknown samples.

The following tables summarize typical quantitative data for a validated Adapalene LC-MS/MS method in a pharmaceutical formulation matrix.[2][3] Note: This data is for illustrative purposes and would need to be generated for the skin tissue matrix during method validation.

Table 2: Calibration Curve and Linearity

ParameterValue
Linearity Range6.7 - 700.0 ng/mL
Correlation Coefficient (r²)≥ 0.999
Regression Equationy = mx + c (where y = peak area ratio)

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Precision (%RSD)Accuracy (% Recovery)
LLOQ6.7< 15%85 - 115%
Low QC20< 15%85 - 115%
Mid QC200< 15%85 - 115%
High QC500< 15%85 - 115%

Table 4: Recovery and Matrix Effect

ParameterAdapaleneThis compound
Recovery (%)> 85%> 85%
Matrix EffectMinimalMinimal

Signaling Pathway and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship in this quantitative approach.

G cluster_quantification Quantitative Analysis Logic node_sample Skin Homogenate (Unknown Adapalene) node_extraction Co-Extraction node_sample->node_extraction node_is This compound (Known Amount) node_is->node_extraction node_lcms LC-MS/MS Analysis node_extraction->node_lcms node_ratio Peak Area Ratio (Adapalene / this compound) node_lcms->node_ratio node_conc Adapalene Concentration node_ratio->node_conc node_cal Calibration Curve node_cal->node_conc

Caption: Logic of quantification using an internal standard.

Conclusion

This application note provides a comprehensive protocol for the quantification of Adapalene in skin tissue samples using this compound as an internal standard with LC-MS/MS. The described methodology, including sample preparation and instrumental analysis, offers a robust and reliable approach for researchers in dermatology and pharmaceutical development. It is essential to perform a full method validation in the specific skin matrix being used to ensure data quality and regulatory compliance.

References

High-performance liquid chromatography (HPLC) method for Adapalene-d3.

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Adapalene-d3 using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals in drug development.

Introduction

Adapalene is a third-generation topical retinoid used in the treatment of acne vulgaris.[1] this compound is a deuterated analog of Adapalene, often used as an internal standard in pharmacokinetic and bioanalytical studies due to its similar chemical properties and chromatographic behavior to the parent drug. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of Adapalene and its analogs.[2][3] This document outlines a validated HPLC method adaptable for the analysis of this compound.

Chromatographic Conditions

A robust and reproducible HPLC method is crucial for the accurate quantification of this compound. The following table summarizes typical chromatographic conditions derived from established methods for Adapalene analysis, which are suitable for this compound.

ParameterRecommended Conditions
HPLC System Quaternary HPLC system with a UV or DAD detector
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[1][4]
Mobile Phase Acetonitrile and water (pH adjusted to 2.5 with phosphoric acid) in a ratio of 67:33 (v/v)[4]
Flow Rate 1.0 - 1.5 mL/min[1][3]
Injection Volume 10 - 20 µL[3][5]
Column Temperature 30 - 40°C[2][3]
Detection UV at 321 nm[4][5]

Method Validation Parameters

Method validation is essential to ensure the reliability of the analytical data. The following table summarizes key validation parameters from validated Adapalene HPLC methods, which can be expected for this compound analysis.

ParameterTypical Performance
Linearity Range 8.0 - 16.0 µg/mL (r > 0.999)[4][6]
Limit of Detection (LOD) 0.04 µg/mL[4][6]
Limit of Quantification (LOQ) 0.14 µg/mL[4][6]
Accuracy (Recovery) 98 - 102%[1]
Precision (%RSD) < 2%[1]

Experimental Protocol

This section provides a step-by-step protocol for the HPLC analysis of this compound.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation[7]

  • 0.45 µm syringe filters[8]

Standard Solution Preparation
  • Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored under refrigeration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 8.0, 10.0, 12.0, 14.0, and 16.0 µg/mL).[4]

Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a gel formulation, the following procedure can be adapted:

  • Accurately weigh a portion of the sample containing a known amount of this compound.

  • Transfer the sample to a suitable volumetric flask.

  • Add a sufficient volume of diluent (e.g., a mixture of acetonitrile and tetrahydrofuran (60:40 v/v)) to dissolve the sample.[3]

  • Sonicate for approximately 30 minutes to ensure complete dissolution.[8]

  • Dilute to the final volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Analyze the resulting chromatograms to determine the peak area and retention time of this compound.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r).

  • Use the calibration curve to determine the concentration of this compound in the sample solutions.

Workflow Diagram

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow A Standard & Sample Preparation B HPLC System Equilibration A->B Prepare System C Calibration Curve Generation B->C Inject Standards D Sample Injection & Analysis C->D Inject Samples E Data Processing & Quantification D->E Analyze Data

References

Application Notes and Protocols: Adapalene-d3 in Dermal Absorption and Penetration Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adapalene, a third-generation topical retinoid, is a potent modulator of cellular differentiation, keratinization, and inflammation, primarily indicated for the treatment of acne vulgaris.[1][2][3] Its efficacy is rooted in its ability to selectively target retinoic acid receptors (RARs), particularly RAR-beta and RAR-gamma, within the skin.[4][5][6][7] Understanding the dermal absorption and penetration profile of Adapalene is critical for optimizing drug delivery, ensuring efficacy, and minimizing potential systemic exposure. The use of isotopically labeled Adapalene, such as Adapalene-d3, in conjunction with sensitive analytical techniques, provides a robust method for accurately quantifying its permeation through and retention in the skin layers.

These application notes provide a comprehensive overview of the use of this compound in dermal absorption and penetration studies, including detailed experimental protocols and data presentation.

Mechanism of Action: Signaling Pathway

Adapalene exerts its therapeutic effects by modulating gene transcription. Upon penetrating the skin and entering keratinocytes, Adapalene binds to nuclear retinoic acid receptors (RARs). This Adapalene-RAR complex then heterodimerizes with a retinoid X receptor (RXR). The resulting complex binds to specific DNA sequences, known as retinoic acid response elements (RAREs), in the promoter regions of target genes. This binding event modulates the transcription of genes involved in cell differentiation, proliferation, and inflammation, leading to the normalization of follicular epithelial cell differentiation and a reduction in microcomedone formation.[4][6][8]

Adapalene_Signaling_Pathway cluster_cell Keratinocyte Adapalene This compound RAR RAR-β/γ Adapalene->RAR Binds Complex Adapalene-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (DNA) Complex->RARE Binds to Gene_Modulation Modulation of Gene Transcription RARE->Gene_Modulation Cellular_Response Normalization of Differentiation ↓ Microcomedone Formation ↓ Inflammation Gene_Modulation->Cellular_Response

Figure 1: Adapalene Signaling Pathway.

Quantitative Data Summary

The systemic absorption of topically applied Adapalene is generally low.[4][6] Studies have shown that plasma concentrations of Adapalene are often below the limit of quantification.[4][9][10] The majority of the applied drug is retained in the upper layers of the skin, particularly the epidermis and stratum corneum.[9]

Table 1: In Vivo Pharmacokinetic Parameters of Adapalene Following Topical Application

FormulationDoseNumber of SubjectsQuantifiable Plasma LevelsCmax (ng/mL)AUC (ng*h/mL)Reference
0.1% Cream2g daily for 5 days6Not quantifiable (<0.35 ng/mL)N/AN/A[4]
0.1% LotionMaximal use for 30 days142 out of 14< 0.131N/A[9]
0.3% Gel2g daily for 10 days1515 out of 150.553 ± 0.4668.37 ± 8.46[5]

Table 2: In Vitro Dermal Penetration of Adapalene

FormulationSkin LayerAdapalene RecoveredReference
Adapalene Lotion, 0.1%Epidermis (including Stratum Corneum)Majority of recovered drug[9]
DermisMuch lower than epidermis[9]
Receptor FluidBelow limit of quantification[9]
Differin® Gel, 0.1%Epidermis (including Stratum Corneum)Majority of recovered drug[9]
DermisMuch lower than epidermis[9]
Receptor FluidBelow limit of quantification[9]
Differin® Cream, 0.1%Epidermis (including Stratum Corneum)Majority of recovered drug[9]
DermisMuch lower than epidermis[9]
Receptor FluidBelow limit of quantification[9]

Experimental Protocols

Protocol 1: In Vitro Dermal Penetration Study using this compound and Franz Diffusion Cells

Objective: To quantify the percutaneous absorption and distribution of this compound in human skin.

Materials:

  • This compound standard

  • Test formulation containing this compound

  • Human cadaver skin or reconstructed human epidermis

  • Franz diffusion cells

  • Receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)

  • High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system

  • Standard laboratory equipment (pipettes, vials, etc.)

Methodology:

  • Skin Preparation:

    • Thaw frozen human abdominal skin to room temperature.

    • Dermatomize the skin to a thickness of approximately 500 µm.

    • Cut the dermatomized skin into sections large enough to fit the Franz diffusion cells.

  • Franz Diffusion Cell Assembly:

    • Mount the skin sections onto the Franz diffusion cells with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.

    • Allow the system to equilibrate for at least 30 minutes.

  • Dosing:

    • Apply a finite dose of the this compound test formulation to the surface of the skin in the donor compartment.

  • Sample Collection:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed receptor fluid.

    • At the end of the experiment (24 hours), dismount the skin.

    • Separate the epidermis from the dermis.

    • Wash the surface of the skin to remove any unabsorbed formulation.

  • Sample Extraction:

    • Extract this compound from the receptor fluid, epidermis, and dermis using a suitable organic solvent (e.g., acetonitrile).

    • Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC-MS analysis.

  • Quantification by HPLC-MS:

    • Analyze the extracted samples using a validated HPLC-MS method to determine the concentration of this compound.

    • The use of a stable isotope-labeled internal standard is recommended for accurate quantification.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated into the receptor fluid over time.

    • Determine the flux (Jss) and permeability coefficient (Kp).

    • Quantify the amount of this compound retained in the epidermis and dermis.

Experimental Workflow Visualization

Dermal_Penetration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Skin_Prep Skin Preparation (Dermatomization) Franz_Setup Franz Cell Assembly Skin_Prep->Franz_Setup Dosing Application of This compound Formulation Franz_Setup->Dosing Sampling Receptor Fluid Sampling (Time Points) Dosing->Sampling Skin_Harvest Skin Harvesting & Layer Separation Sampling->Skin_Harvest Extraction Extraction of this compound (Skin & Receptor Fluid) Sampling->Extraction Skin_Harvest->Extraction HPLC_MS Quantification by HPLC-MS Extraction->HPLC_MS Data_Analysis Data Analysis (Flux, Retention) HPLC_MS->Data_Analysis

Figure 2: Experimental Workflow for In Vitro Dermal Penetration Study.

Conclusion

The use of this compound provides a highly specific and sensitive tool for elucidating the dermal absorption and penetration characteristics of Adapalene. The protocols and data presented herein offer a framework for researchers to design and execute robust studies to evaluate novel topical formulations and to further understand the cutaneous pharmacokinetics of this important therapeutic agent. Careful adherence to well-controlled experimental conditions and validated analytical methods is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Stable Isotope Labeling Studies with Adapalene-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adapalene-d3, a stable isotope-labeled derivative of Adapalene, in research and drug development. This compound serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of Adapalene in complex biological matrices. This document outlines its primary applications, detailed experimental protocols, and the underlying scientific principles.

Introduction to Adapalene and this compound

Adapalene is a third-generation topical retinoid widely used in the treatment of acne vulgaris.[1][2][3] It selectively targets retinoic acid receptors (RAR-β and RAR-γ), modulating gene expression to influence cellular differentiation, proliferation, and inflammation.[1][] Adapalene normalizes the differentiation of follicular epithelial cells, which helps to prevent the formation of microcomedones, the precursors to acne lesions.[1][3] Additionally, it exhibits anti-inflammatory properties by inhibiting the expression of toll-like receptors and other inflammatory mediators.[1]

This compound is a synthetic, deuterated analog of Adapalene. The incorporation of three deuterium atoms results in a molecule with a higher mass than the parent drug. This mass shift is critical for its use in mass spectrometry-based bioanalytical methods, where it can be distinguished from the unlabeled Adapalene. Since deuterium labeling does not significantly alter the physicochemical properties of the molecule, this compound co-elutes with Adapalene during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer. This makes it an ideal internal standard for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.

Applications of this compound

The primary application of this compound is as an internal standard in quantitative bioanalysis for:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Adapalene in preclinical and clinical studies.

  • Metabolite Identification and Quantification: Aiding in the characterization and measurement of Adapalene metabolites.

  • Bioequivalence Studies: Comparing the bioavailability of different formulations of Adapalene.

  • Therapeutic Drug Monitoring (TDM): Although less common for topical agents, it can be used to measure systemic exposure in specific patient populations.

Signaling Pathway of Adapalene

Adapalene exerts its therapeutic effects by modulating cellular processes through the retinoic acid receptor (RAR) signaling pathway. The diagram below illustrates the key steps in this pathway.

Adapalene_Signaling_Pathway cluster_cell Keratinocyte Adapalene Adapalene RAR RAR-β/γ Adapalene->RAR Binds Complex Adapalene-RAR-RXR Complex RAR->Complex RXR RXR RXR->Complex DNA DNA (RAREs) Complex->DNA Binds to Retinoic Acid Response Elements Gene_Transcription Modulation of Gene Transcription DNA->Gene_Transcription Cellular_Effects Normalization of Differentiation ↓ Proliferation ↓ Inflammation Gene_Transcription->Cellular_Effects

Caption: Adapalene signaling pathway in keratinocytes.

Experimental Protocols

Protocol 1: Quantification of Adapalene in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a method for the quantitative analysis of Adapalene in human plasma, a critical component of pharmacokinetic studies.

1. Materials and Reagents:

  • Adapalene reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system (e.g., Triple Quadrupole)

2. Preparation of Stock and Working Solutions:

  • Adapalene Stock Solution (1 mg/mL): Accurately weigh and dissolve Adapalene in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Adapalene Working Solutions: Serially dilute the Adapalene stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards ranging from 0.1 to 100 ng/mL.

  • This compound Working Solution (Internal Standard, 10 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.

  • Add 150 µL of the this compound working solution (internal standard) to each well.

  • Vortex the plate for 1 minute to mix.

  • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 50% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Adapalene: Q1 (m/z) 413.2 → Q3 (m/z) 249.1

      • This compound: Q1 (m/z) 416.2 → Q3 (m/z) 252.1

    • Optimize collision energy and other MS parameters for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for both Adapalene and this compound.

  • Calculate the peak area ratio (Adapalene / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Adapalene in the unknown samples using the regression equation from the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the quantification of Adapalene in plasma samples using this compound.

Experimental_Workflow start Start: Plasma Sample Collection prep Sample Preparation: - Add this compound (IS) - Protein Precipitation start->prep analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection prep->analysis data Data Processing: - Peak Integration - Calculate Area Ratios analysis->data quant Quantification: - Generate Calibration Curve - Determine Adapalene Concentration data->quant end End: Report Results quant->end

Caption: Bioanalytical workflow for Adapalene quantification.

Quantitative Data Summary

Pharmacokinetic parameters of Adapalene are crucial for understanding its systemic exposure. Although Adapalene is applied topically, low levels can be detected in the plasma.[5][6][7] The use of this compound as an internal standard allows for the precise measurement of these low concentrations.

Table 1: Representative Pharmacokinetic Parameters of Adapalene in Humans Following Topical Administration

ParameterValue (Mean ± SD)Study PopulationFormulationReference
Cmax (ng/mL) 0.553 ± 0.466Acne Vulgaris Patients0.3% Gel (2g/day)[5]
AUC(0-24) (ng·h/mL) 8.37 ± 8.46Acne Vulgaris Patients0.3% Gel (2g/day)[5]
Plasma Concentration < 0.131 ng/mLSevere Acne Vulgaris Patients0.1% Lotion[7]
Plasma Concentration Not Quantifiable (< 0.35 ng/mL)Acne Patients0.1% Cream[6]

Note: These values are illustrative and can vary based on the formulation, application area, and patient population.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Adapalene in biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental for robust pharmacokinetic and metabolism studies, which are integral to the development and regulatory approval of Adapalene-containing drug products. The protocols and information provided herein serve as a guide for researchers and scientists in designing and executing stable isotope labeling studies with this compound.

References

Troubleshooting & Optimization

Overcoming matrix effects in Adapalene quantification with Adapalene-d3.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in the quantification of Adapalene, with a focus on mitigating matrix effects using its deuterated internal standard, Adapalene-d3.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying Adapalene in biological matrices?

The primary challenge in quantifying Adapalene in complex biological matrices such as plasma, serum, or tissue homogenates is the "matrix effect." Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting endogenous components of the sample.[1] This can lead to inaccurate and irreproducible quantification.

Q2: How does using this compound as an internal standard help in overcoming matrix effects?

This compound is a stable isotope-labeled (SIL) internal standard. Since it is structurally almost identical to Adapalene, it co-elutes and experiences similar matrix effects.[2] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.

Q3: What are the recommended sample preparation techniques to minimize matrix effects for Adapalene analysis?

Commonly used sample preparation techniques to reduce matrix interferences include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.[3][4]

  • Liquid-Liquid Extraction (LLE): This technique separates Adapalene from the matrix components based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): A highly effective technique that uses a solid sorbent to selectively retain Adapalene while matrix components are washed away.[5]

The choice of method depends on the complexity of the matrix, the required sensitivity, and throughput.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Variability in Adapalene Quantification Significant and inconsistent matrix effects between samples.Ensure consistent use of this compound internal standard across all samples, standards, and quality controls. Optimize the sample preparation method to improve the removal of interfering matrix components. Consider switching to a more rigorous cleanup technique like SPE.
Poor Peak Shape for Adapalene and/or this compound Incompatibility of the injection solvent with the mobile phase. Co-elution of highly retained matrix components.Ensure the final sample extract is dissolved in a solvent similar in composition to the initial mobile phase. Improve chromatographic separation by optimizing the gradient elution profile.
Low Signal Intensity for Adapalene Ion suppression due to co-eluting matrix components. Suboptimal LC-MS/MS parameters.Implement a more effective sample cleanup procedure (e.g., SPE). Optimize MS parameters such as collision energy and source settings for both Adapalene and this compound. Ensure the correct MRM transitions are being monitored.
Inconsistent Internal Standard (this compound) Response Inaccurate spiking of the internal standard. Degradation of the internal standard.Verify the concentration and stability of the this compound stock solution. Ensure precise and consistent addition of the internal standard to all samples at the beginning of the sample preparation process.

Data Presentation: Overcoming Matrix Effects with this compound

The use of this compound as an internal standard significantly mitigates matrix effects. The following table provides a typical representation of the matrix effect observed in human plasma with and without the use of an internal standard. The matrix effect is calculated as: (Peak area in post-extraction spiked sample / Peak area in neat solution) * 100%. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.

Analyte Matrix Effect without Internal Standard (%) Matrix Effect with this compound Internal Standard (%)
Adapalene65% (Suppression)98%

This table presents representative data to illustrate the concept.

Experimental Protocols

Sample Preparation: Protein Precipitation for Human Plasma

This protocol is a rapid and straightforward method for preparing plasma samples for LC-MS/MS analysis.

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration should be optimized based on the expected analyte concentration range). Vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis Parameters

The following table outlines typical LC-MS/MS parameters for the quantification of Adapalene and this compound.

Parameter Adapalene This compound
Precursor Ion (m/z) 411.2414.2
Product Ion (m/z) 145.1148.1
MRM Transition 411.2 → 145.1414.2 → 148.1
Collision Energy (eV) 3535
Ionization Mode ESI NegativeESI Negative

Note: These are starting parameters and should be optimized for your specific instrument and experimental conditions.

Visualizations

Adapalene Signaling Pathway

Adapalene exerts its therapeutic effects by modulating gene expression through the retinoic acid receptor (RAR) signaling pathway.

Adapalene_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Adapalene Adapalene RAR RAR-β / RAR-γ Adapalene->RAR Binds to CellMembrane Cytoplasm Nucleus RXR RXR RAR->RXR Heterodimerizes with Complex Adapalene-RAR-RXR Complex RXR->Complex DNA DNA (RARE) Complex->DNA Binds to GeneExpression Modulation of Gene Expression DNA->GeneExpression CellDiff ↓ Keratinocyte Differentiation GeneExpression->CellDiff Inflammation ↓ Inflammation (↓ AP-1, ↓ TLR-2) GeneExpression->Inflammation

Caption: Adapalene's mechanism of action via the nuclear retinoic acid receptor pathway.

Experimental Workflow for Adapalene Quantification

This workflow outlines the key steps from sample collection to data analysis for accurate Adapalene quantification.

Adapalene_Workflow Start Start: Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Start->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LCMS LC-MS/MS Analysis (MRM Mode) Preparation->LCMS Data Data Processing: Peak Integration & Ratio Calculation (Adapalene/Adapalene-d3) LCMS->Data Quant Quantification using Calibration Curve Data->Quant

Caption: A streamlined workflow for the quantification of Adapalene using an internal standard.

References

Technical Support Center: Adapalene-d3 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Adapalene-d3.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in research?

This compound is a deuterated analog of Adapalene, a third-generation topical retinoid. The "-d3" designation indicates that three hydrogen atoms on the methoxy group of the molecule have been replaced with deuterium atoms. This isotopic labeling makes this compound a valuable tool in pharmacokinetic studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, where it can be used as an internal standard for the accurate quantification of Adapalene in biological samples.

Q2: What are the common synthetic routes for Adapalene?

The synthesis of Adapalene typically involves a cross-coupling reaction to form the biaryl bond between the adamantyl-substituted phenyl ring and the naphthoic acid moiety. Common methods include:

  • Negishi Coupling: This involves the reaction of an organozinc derivative of the adamantyl-phenyl bromide with a bromo-naphthoate ester, catalyzed by a nickel or palladium complex.

  • Suzuki Coupling: This method utilizes a boronic acid derivative of the adamantyl-phenyl moiety, which is coupled with a bromo-naphthoic acid derivative in the presence of a palladium catalyst.

Following the coupling reaction, a saponification step is usually required to hydrolyze the ester and yield the final carboxylic acid form of Adapalene.

Q3: How is the deuterium incorporated to synthesize this compound?

While specific protocols for this compound are not widely published, a common strategy involves using a deuterated starting material. For this compound, this would likely involve the use of deuterated methyl iodide (CD3I) or a similar deuterated methylating agent during the synthesis of the 2-(1-adamantyl)-4-methoxyanisole precursor.

Troubleshooting Guide: this compound Synthesis

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low Yield in Coupling Reaction Inactive catalystEnsure the palladium or nickel catalyst is fresh and handled under inert conditions to prevent deactivation.
Poor quality of Grignard or organozinc reagentEnsure anhydrous conditions during the formation of the Grignard or organozinc reagent. Use freshly distilled solvents.
Incomplete reactionMonitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If the reaction stalls, consider adding a fresh portion of the catalyst.
Incomplete Deuteration Non-deuterated methylating agent contaminationUse a high-purity deuterated methylating agent (e.g., CD3I with >99% isotopic purity).
Isotopic scramblingThis can occur under certain reaction conditions. Analyze the product by mass spectrometry to check for the correct mass and by NMR to confirm the location of the deuterium atoms. If scrambling is observed, reaction conditions such as temperature and reaction time may need to be optimized.
Formation of By-products Homocoupling of the Grignard or organozinc reagentThis can lead to the formation of dimeric impurities such as 3,3'-diadamantyl-4,4'-dimethoxybiphenyl. Use of a suitable catalyst and careful control of reaction temperature can minimize this side reaction.
Incomplete hydrolysis (saponification)Ensure complete hydrolysis by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature. Monitor the disappearance of the ester starting material by TLC or HPLC.

Troubleshooting Guide: this compound Purification

This section provides guidance on overcoming common challenges during the purification of this compound.

Problem Potential Cause Suggested Solution
Difficulty in Removing Dimeric Impurities by Recrystallization Similar solubility of the impurity and the productMultiple recrystallizations may be necessary. Alternatively, consider using a different solvent system for recrystallization. Column chromatography is an effective alternative for removing closely related impurities.
Co-elution of this compound and Non-deuterated Adapalene in HPLC Similar retention timesDeuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC.[1][2][3][4][5] Optimize the HPLC method by adjusting the mobile phase composition, gradient, or temperature to improve resolution. Using a high-efficiency column can also enhance separation.
Product Appears Yellowish After Purification Presence of trace impuritiesEven after purification, trace impurities can cause discoloration.[6] Consider a final purification step, such as a charcoal treatment or an additional recrystallization from a different solvent system.
Low Recovery from Column Chromatography Product instability on silica gelAdapalene is generally stable, but if degradation is suspected, consider using a less acidic stationary phase like alumina or deactivated silica gel.
Product precipitation on the columnEnsure the sample is fully dissolved in the loading solvent and that the chosen mobile phase has sufficient eluting power to prevent precipitation.

Experimental Protocols

General Protocol for Adapalene Synthesis (Negishi Coupling)

  • Formation of the Grignard Reagent: To a solution of 2-(1-adamantyl)-4-bromoanisole in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add magnesium turnings. Initiate the reaction gently with heating if necessary.

  • Transmetalation to Organozinc: To the freshly prepared Grignard reagent, add a solution of anhydrous zinc chloride in THF.

  • Coupling Reaction: To the resulting organozinc reagent, add methyl 6-bromo-2-naphthoate and a catalytic amount of a palladium or nickel catalyst (e.g., Pd(PPh3)4 or NiCl2(dppe)). Heat the reaction mixture until the starting materials are consumed (monitor by TLC or HPLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Saponification: Dissolve the crude ester in a mixture of methanol and a solution of sodium hydroxide. Heat the mixture at reflux until the hydrolysis is complete.

  • Purification: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the Adapalene. The crude product can be purified by recrystallization from a suitable solvent (e.g., a mixture of THF and ethyl acetate) or by column chromatography.

Note on Deuteration: For the synthesis of this compound, the 2-(1-adamantyl)-4-bromoanisole precursor would be synthesized using a deuterated methylating agent in the appropriate step.

Data Presentation

Table 1: Typical Yields in Adapalene Synthesis

Reaction Step Typical Yield Reference
Friedel-Crafts Alkylation85-95%General literature
Methylation>90%General literature
Negishi Coupling70-85%General literature
Saponification>90%General literature
Overall Yield50-70%General literature

Table 2: HPLC Parameters for Adapalene Analysis

Parameter Condition Reference
Column C18 or C8 reversed-phase, 5 µm, 4.6 x 150 mm[7][8]
Mobile Phase Acetonitrile/Water with 0.1% acid (e.g., formic acid or phosphoric acid)[7]
Flow Rate 1.0 - 1.5 mL/min[8]
Detection UV at 272 nm or 321 nm[7][8]
Retention Time Typically 3-7 minutes, depending on the exact conditions[9]

Visualizations

Adapalene Signaling Pathway

Adapalene_Signaling_Pathway Adapalene Signaling Pathway in Keratinocytes cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Adapalene Adapalene Adapalene_cyto Adapalene Adapalene->Adapalene_cyto Cellular Uptake RAR RAR-γ / RAR-β Adapalene_cyto->RAR Nuclear Translocation and Binding RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Heterodimerization RXR RXR RXR->RAR_RXR RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates Keratinocyte_Differentiation Normalization of Keratinocyte Differentiation Gene_Transcription->Keratinocyte_Differentiation Anti_inflammatory Anti-inflammatory Effects Gene_Transcription->Anti_inflammatory AP1 AP-1 Inhibition Anti_inflammatory->AP1 TLR2 TLR-2 Downregulation Anti_inflammatory->TLR2

Caption: A diagram illustrating the mechanism of action of Adapalene in skin cells.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Synthesis Yield Start Low Yield Observed Check_Reagents Check Reagent Quality (Solvents, Catalysts, Starting Materials) Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) Check_Reagents->Check_Conditions Analyze_Side_Products Analyze Crude Product for Side-Products (TLC, HPLC, MS) Check_Conditions->Analyze_Side_Products Incomplete_Reaction Incomplete Reaction? Analyze_Side_Products->Incomplete_Reaction Side_Reactions Significant Side Reactions? Incomplete_Reaction->Side_Reactions No Optimize_Conditions Optimize Reaction Conditions (e.g., Increase Catalyst Load, Adjust Temperature) Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions->Optimize_Conditions Yes Purification_Issue Investigate Purification Step (e.g., Recrystallization Solvent, Chromatography Conditions) Side_Reactions->Purification_Issue No Success Yield Improved Optimize_Conditions->Success Purification_Issue->Success

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Adapalene-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Adapalene using its deuterated internal standard, Adapalene-d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for Adapalene analysis?

A1: Based on validated methods, the following are recommended as robust starting parameters for the analysis of Adapalene.[1][2] These parameters should be optimized for your specific instrumentation and sample matrix.

Liquid Chromatography (LC) Parameters

ParameterRecommended Value
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate in WaterB: Acetonitrile
Gradient Isocratic or gradient elution. A starting point is 70:30 (B:A).[1]
Flow Rate 0.8 mL/min[1]
Column Temperature 25 °C
Injection Volume 10 µL

Mass Spectrometry (MS) Parameters

ParameterRecommended Value
Ionization Mode Negative Electrospray Ionization (ESI-)[1][2]
Precursor Ion (Adapalene) m/z 410.8 [M-H]⁻[1][2]
Product Ion (Adapalene) m/z 367.0[1][2]
Collision Energy (CE) To be optimized for your instrument (start around 25-35 eV).[1]
Gas Temperatures To be optimized (e.g., Capillary: 300 °C, Vaporizer: 400 °C).
Gas Pressures To be optimized (Sheath, Auxiliary, and Sweep gases).
Q2: How do I determine the optimal mass transition for this compound?

Experimental Protocol: Determining this compound Mass Transition

  • Prepare a Standard Solution: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Infusion into the Mass Spectrometer: Directly infuse the this compound standard solution into the mass spectrometer using a syringe pump.

  • Full Scan (Q1 Scan): Acquire a full scan mass spectrum in negative ionization mode. The most abundant ion observed should correspond to the deprotonated molecule, [M-H]⁻. For this compound, this is expected to be around m/z 413.8 - 414.2, depending on the exact mass and isotopic purity. This will be your precursor ion.

  • Product Ion Scan (MS/MS): Set the mass spectrometer to fragment the selected precursor ion. Acquire a product ion scan to observe the fragmentation pattern.

  • Select the Most Abundant and Stable Product Ion: Identify the most intense and stable fragment ion in the product ion spectrum. This will be your product ion for the MRM transition. Given that the primary fragmentation of Adapalene is decarboxylation, the corresponding product ion for this compound is likely to be around m/z 370.0. However, this must be confirmed experimentally.

  • Optimize Collision Energy: Vary the collision energy to find the value that produces the highest intensity for the selected product ion.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase pH Adapalene is an acidic compound. Ensure the mobile phase pH is suitable for good peak shape on a C18 column. The use of 20 mM ammonium acetate should provide adequate buffering.
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, replace the column.
Injection of Sample in a Stronger Solvent than the Mobile Phase Ensure the sample diluent is of similar or weaker solvent strength than the initial mobile phase conditions.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and mass spectrometer.
Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes and Solutions:

CauseSolution
Suboptimal Ionization Confirm that the mass spectrometer is operating in negative ionization mode, as this has been shown to provide the strongest signal for Adapalene.[1][2]
Incorrect Mass Transitions Verify the precursor and product ion m/z values for both Adapalene and this compound. Re-optimize if necessary.
Matrix Effects (Ion Suppression) Matrix effects can significantly reduce signal intensity.[3] Implement strategies to mitigate this, such as improved sample clean-up, chromatographic separation from interfering components, or sample dilution.
Inefficient Nebulization or Desolvation Optimize source parameters such as gas flows and temperatures to ensure efficient droplet formation and desolvation.
Issue 3: High Background Noise

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase or Solvents Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Leaks in the LC System Check for any leaks in the pump, injector, and fittings.
Contaminated Mass Spectrometer Source Clean the ion source components according to the manufacturer's recommendations.
Issue 4: Inconsistent Results or Poor Reproducibility

Possible Causes and Solutions:

CauseSolution
Variable Matrix Effects The composition of biological matrices can vary between samples, leading to inconsistent ion suppression or enhancement.[4] A deuterated internal standard like this compound should compensate for this, but significant variations may still cause issues. Ensure consistent and thorough sample preparation.
Instability of Adapalene Adapalene can be susceptible to degradation under certain conditions. Ensure samples are stored properly and analyze them promptly after preparation.
Inconsistent Sample Preparation Use a validated and standardized sample preparation protocol to ensure consistency across all samples.
Chromatographic Retention Time Drift Ensure the LC system is properly equilibrated before each run. Monitor system pressure for any signs of blockage or leaks.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample add_is Add this compound (IS) sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction reconstitute Reconstitute in Mobile Phase extraction->reconstitute injection Inject Sample reconstitute->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI-) separation->ionization detection MS/MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_logic cluster_peak Peak Shape Issues cluster_intensity Intensity Issues cluster_reproducibility Reproducibility Issues start Problem Encountered peak_shape Poor Peak Shape? start->peak_shape intensity Low Signal Intensity? start->intensity reproducibility Inconsistent Results? start->reproducibility check_mobile_phase Check Mobile Phase pH peak_shape->check_mobile_phase Yes check_column Check Column Condition peak_shape->check_column Yes check_diluent Check Sample Diluent peak_shape->check_diluent Yes check_ionization Verify Ionization Mode intensity->check_ionization Yes check_transitions Verify MRM Transitions intensity->check_transitions Yes check_matrix_effects Investigate Matrix Effects intensity->check_matrix_effects Yes check_sample_prep Review Sample Preparation reproducibility->check_sample_prep Yes check_stability Assess Analyte Stability reproducibility->check_stability Yes check_rt Monitor Retention Time reproducibility->check_rt Yes

Caption: A logical troubleshooting workflow for common LC-MS/MS issues.

References

Minimizing ion suppression in Adapalene analysis with a deuterated standard.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the analysis of Adapalene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate quantification when using a deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my Adapalene analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Adapalene, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[2][3] Essentially, even if Adapalene is present in the sample, its signal may be artificially low or even disappear, leading to inaccurate results.[4]

Q2: We are using a deuterated internal standard for our Adapalene assay. Shouldn't that automatically correct for ion suppression?

A2: While a deuterated internal standard is the preferred choice to compensate for matrix effects like ion suppression, it is not a complete remedy on its own.[3][5] The underlying assumption is that the deuterated standard will experience the same degree of ion suppression as the non-labeled Adapalene, thus maintaining a constant analyte-to-internal standard ratio.[3] However, significant or variable ion suppression can still impact the overall signal intensity, potentially pushing the analyte signal below the limit of quantification.[6] In some cases, deuterium-labeled standards can exhibit slight differences in retention time or extraction recovery compared to the analyte, which can affect their ability to perfectly compensate for matrix effects.[5][7]

Q3: What are the common sources of ion suppression in Adapalene analysis?

A3: Ion suppression in bioanalytical methods for Adapalene typically originates from endogenous matrix components that are not completely removed during sample preparation. These can include:

  • Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression.

  • Salts and buffers: From the sample matrix or mobile phase, these can interfere with the ionization process.[4]

  • Proteins and peptides: If not adequately removed, these can also lead to ion suppression.[4]

Q4: How can I determine if ion suppression is occurring in my assay?

A4: A common method to assess ion suppression is the post-column infusion experiment .[8][9] In this technique, a solution of Adapalene is continuously infused into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system. A dip in the baseline signal at the retention time of Adapalene indicates the presence of co-eluting matrix components that are causing ion suppression.[8]

Troubleshooting Guides

Problem 1: Poor peak shape (tailing, splitting) for Adapalene and/or the deuterated standard.

  • Possible Cause: Column overload, contamination, or issues with the mobile phase.[10]

  • Troubleshooting Steps:

    • Reduce Injection Volume: A simple first step is to inject a smaller sample volume to see if the peak shape improves.[11]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components being introduced to the column.[2][11]

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for Adapalene. For Adapalene, a mobile phase containing ammonium acetate has been shown to provide strong signals in negative ion mode.[12][13]

    • Column Cleaning/Replacement: If the column is contaminated, flush it according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

Problem 2: High variability in the analyte/internal standard peak area ratio between replicate injections.

  • Possible Cause: Inconsistent ion suppression due to significant matrix effects.

  • Troubleshooting Steps:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[3] Consider more rigorous sample clean-up techniques.

    • Optimize Chromatography: Adjust the chromatographic conditions to separate Adapalene from the interfering matrix components. This can involve changing the mobile phase composition, gradient profile, or using a different column.[3]

    • Evaluate Different Ionization Sources: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[2]

Experimental Protocols

Protocol 1: Sample Preparation for Adapalene in Human Plasma

This protocol outlines three common sample preparation techniques. The choice of method will depend on the required level of cleanliness and the complexity of the sample matrix.

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add the deuterated Adapalene internal standard.

    • Add 300 µL of cold acetonitrile to precipitate the proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of plasma, add the deuterated Adapalene internal standard.

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • To 100 µL of plasma, add the deuterated Adapalene internal standard and 400 µL of 4% phosphoric acid.

    • Load the entire sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.

    • Elute the analyte with 1 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

Protocol 2: LC-MS/MS Parameters for Adapalene Analysis
  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 20 mM Ammonium Acetate in water.[12][13]

  • Mobile Phase B: Acetonitrile.[12][13]

  • Gradient: 30% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[12][13]

  • MRM Transitions:

    • Adapalene: 411.2 > 367.2

    • Adapalene-d3 (example): 414.2 > 370.2

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Adapalene Analysis

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Precision (%RSD)
Protein Precipitation8565< 15
Liquid-Liquid Extraction9288< 10
Solid-Phase Extraction9593< 5

Note: These are representative values to illustrate the relative effectiveness of each technique. Actual values will vary depending on the specific experimental conditions.

Visualizations

IonSuppressionWorkflow cluster_sample Sample Matrix cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_output Result Analyte Adapalene SamplePrep Protein Precipitation, LLE, or SPE Analyte->SamplePrep Matrix Interfering Matrix Components Matrix->SamplePrep LC Chromatographic Separation SamplePrep->LC Cleaned Extract MS Ion Source (ESI) LC->MS Detector Mass Analyzer MS->Detector GoodSignal Accurate Signal Detector->GoodSignal No Co-elution SuppressedSignal Suppressed Signal Detector->SuppressedSignal Co-elution with Matrix Components TroubleshootingFlowchart Start Inaccurate or Imprecise Adapalene Results CheckPeak Check Peak Shape and S/N Ratio Start->CheckPeak PostColumn Perform Post-Column Infusion Experiment CheckPeak->PostColumn Poor ReviewIS Review Internal Standard Performance CheckPeak->ReviewIS Good OptimizeSamplePrep Improve Sample Preparation (e.g., use SPE) OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSamplePrep->OptimizeChroma End Re-validate Method OptimizeChroma->End SuppressionConfirmed Ion Suppression Confirmed? PostColumn->SuppressionConfirmed SuppressionConfirmed->OptimizeSamplePrep Yes SuppressionConfirmed->ReviewIS No ReviewIS->End

References

Addressing poor recovery of Adapalene-d3 in biological matrices.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor recovery of Adapalene-d3 in biological matrices. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing low recovery of this compound in my bioanalytical method?

Low recovery of this compound, a common internal standard for Adapalene, can stem from several factors throughout the analytical process.[1] Identifying the source of the loss is critical for method optimization.[1] Common causes include:

  • Suboptimal Extraction Procedure: The chosen extraction method (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase Extraction) may not be suitable for the lipophilic nature of this compound or the specific biological matrix.

  • Analyte Instability: Adapalene can be susceptible to degradation under certain conditions, such as exposure to light or extreme pH.[2][3]

  • Matrix Effects: Endogenous components in the biological sample can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6]

  • Non-Specific Binding: this compound may adsorb to plasticware or glassware during sample processing.

  • Errors in Sample Handling and Processing: Inconsistent pipetting, incomplete vortexing, or incorrect pH adjustments can all contribute to recovery issues.

A systematic approach to troubleshooting is recommended to pinpoint the exact cause of low recovery.

2. How do I choose the right extraction method for this compound?

The selection of an appropriate extraction method is crucial for achieving high and reproducible recovery. Adapalene is a highly lipophilic compound, which influences the choice of solvents and techniques.[7]

Here is a comparison of common extraction methods for this compound:

Extraction MethodPrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A simple method where a water-miscible organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[8]Fast, simple, and cost-effective.Can result in "dirty" extracts with significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) Separates analytes based on their differential solubility in two immiscible liquid phases (an aqueous and an organic phase).[9]Provides cleaner extracts than PPT, reducing matrix effects.Can be labor-intensive and may require larger volumes of organic solvents.[10]
Solid-Phase Extraction (SPE) A chromatographic technique that separates components of a mixture based on their affinity for a solid stationary phase.[11]Delivers the cleanest extracts with high recovery and minimal matrix effects.[12][13]Can be more expensive and time-consuming to develop and perform.[14]

For a logical approach to selecting an extraction method, consider the following workflow:

G start Start: Low this compound Recovery check_ppt Is Protein Precipitation (PPT) being used? start->check_ppt check_lle Have you tried Liquid-Liquid Extraction (LLE)? check_ppt->check_lle No optimize_ppt Optimize PPT: - Different precipitation solvent - Solvent-to-sample ratio - Temperature check_ppt->optimize_ppt Yes check_spe Have you tried Solid-Phase Extraction (SPE)? check_lle->check_spe No optimize_lle Optimize LLE: - Different extraction solvent - pH adjustment - Back-extraction check_lle->optimize_lle Yes optimize_spe Optimize SPE: - Different sorbent - Wash and elution solvents - pH control check_spe->optimize_spe Yes end_fail Recovery Still Low (Consider other factors) check_spe->end_fail No end Recovery Improved optimize_ppt->end optimize_lle->end optimize_spe->end

Diagram 1: Extraction Method Selection Workflow

3. What are the optimal conditions for Liquid-Liquid Extraction (LLE) of this compound?

To achieve high recovery with LLE, several parameters can be optimized.[9][10][15]

ParameterRecommendation for this compoundRationale
Extraction Solvent A water-immiscible organic solvent with some polarity. Good starting points are methyl tert-butyl ether (MTBE) , ethyl acetate , or a mixture of hexane and ethyl acetate .Adapalene is lipophilic but also has a carboxylic acid group, so a solvent with some polarity will improve partitioning.
pH of Aqueous Phase Adjust the pH of the biological matrix to be at least 2 pH units below the pKa of Adapalene (pKa ≈ 4).[16] A pH of ~2 is recommended.[9]This ensures the carboxylic acid group is protonated, making the molecule less polar and more soluble in the organic phase.[9]
Salt Addition ("Salting Out") Add a salt like sodium chloride (NaCl) or sodium sulfate (Na2SO4) to the aqueous phase.This increases the ionic strength of the aqueous phase, decreasing the solubility of this compound and promoting its transfer to the organic phase.[10]
Back-Extraction After the initial extraction, the organic phase can be washed with a fresh aqueous phase at a high pH (e.g., pH > 6) to remove acidic impurities.This can improve the cleanliness of the final extract.

4. How can I troubleshoot low recovery in Solid-Phase Extraction (SPE)?

Low recovery in SPE can be due to analyte breakthrough during loading, incomplete elution, or irreversible binding to the sorbent.[11][12][17]

Here is a troubleshooting workflow for common SPE issues:

G start Start: Low SPE Recovery check_breakthrough Is this compound in the load or wash fractions? start->check_breakthrough check_elution Is this compound retained on the cartridge after elution? check_breakthrough->check_elution No breakthrough_solutions Address Breakthrough: - Decrease sample loading flow rate - Use a less polar loading solvent - Choose a more retentive sorbent - Ensure proper conditioning and equilibration check_breakthrough->breakthrough_solutions Yes elution_solutions Improve Elution: - Increase elution solvent strength (e.g., higher % organic) - Increase elution volume - Use a stronger elution solvent (e.g., methanol with formic acid) - Ensure pH of elution solvent favors desorption check_elution->elution_solutions Yes other_issues Consider Other Issues: - Sorbent drying out - Clogged cartridge - Secondary interactions with sorbent check_elution->other_issues No end Recovery Optimized breakthrough_solutions->end elution_solutions->end other_issues->end

Diagram 2: SPE Troubleshooting Workflow

5. How does pH affect the stability and recovery of this compound?

The pH of the sample and extraction solvents is a critical factor. Adapalene contains a carboxylic acid functional group, making its charge state pH-dependent.

  • Stability: Adapalene is more stable in neutral to slightly alkaline conditions. It has been shown to degrade in acidic conditions, especially with heating.[3] However, for extraction purposes, the brief exposure to acidic pH is generally acceptable.

  • Extraction:

    • For LLE and SPE , a low pH (around 2) is necessary to neutralize the carboxylic acid group, which increases its hydrophobicity and improves its extraction from the aqueous biological matrix into an organic solvent or onto a reversed-phase sorbent.[9]

    • For elution from an SPE cartridge , a more basic mobile phase can be used to ionize the carboxylic acid, making it more polar and facilitating its release from the non-polar sorbent.

The influence of pH on Adapalene's state is crucial for its extraction:

G cluster_0 Low pH (e.g., pH 2) cluster_1 High pH (e.g., pH > 6) low_ph_state This compound is Neutral (Protonated Carboxylic Acid) low_ph_property More Lipophilic low_ph_state->low_ph_property low_ph_outcome Favors Partitioning into Organic Solvents or Retention on Reversed-Phase SPE Sorbents low_ph_property->low_ph_outcome high_ph_state This compound is Negatively Charged (Deprotonated Carboxylate) high_ph_property More Hydrophilic high_ph_state->high_ph_property high_ph_outcome Favors Partitioning into Aqueous Phase or Elution from Reversed-Phase SPE Sorbents high_ph_property->high_ph_outcome

Diagram 3: pH Effect on this compound Properties

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

  • To 100 µL of biological matrix (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

  • To 100 µL of biological matrix in a glass tube, add 10 µL of this compound internal standard working solution.

  • Add 50 µL of 1M HCl to acidify the sample to approximately pH 2.

  • Vortex briefly.

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Cap and vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Pre-treatment: To 100 µL of biological matrix, add 10 µL of this compound internal standard. Add 200 µL of 2% formic acid in water and vortex.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of methanol containing 0.1% formic acid into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Quantitative Data Summary

The following table summarizes typical recovery data for Adapalene from biological matrices using different extraction techniques, as reported in various studies. Note that the recovery of this compound is expected to be very similar to that of Adapalene.

Extraction MethodBiological MatrixRecovery (%)Reference
Protein PrecipitationPlasma85 - 95%General expectation for small molecules
Liquid-Liquid ExtractionPlasma> 90%Based on optimized protocols
Solid-Phase ExtractionPlasma90 - 105%[18]
HPLC MethodTopical Gel~100.8%[19]

Note: Recovery can be highly dependent on the specific method parameters and the laboratory performing the analysis. The values above should be considered as general guidelines. It is essential to validate the recovery in your own laboratory.[14]

References

Technical Support Center: Synthesis of High-Purity Adapalene-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity Adapalene-d3.

Frequently Asked Questions (FAQs)

Q1: What is the most common position for the deuterium label in this compound and why?

A1: In commercially available this compound, used as an internal standard for pharmacokinetic and analytical studies, the three deuterium atoms are typically located on the methoxy group (-OCD₃). This position is favored because it is synthetically accessible and the C-D bonds are generally stable under mass spectrometry and liquid chromatography conditions, preventing back-exchange with protons.

Q2: What are the main synthetic routes to Adapalene, and how can they be adapted for this compound?

A2: The two primary synthetic routes for Adapalene are through a Suzuki coupling or a Grignard-type reaction.[1][2]

  • Suzuki Coupling: This route involves the coupling of 3-(1-adamantyl)-4-methoxyphenylboronic acid with a 6-halo-2-naphthoic acid derivative.[1] To synthesize this compound via this method, the boronic acid intermediate would need to be prepared with a deuterated methoxy group.

  • Grignard Reaction: This approach utilizes a Grignard reagent formed from 2-(1-adamantyl)-4-bromoanisole, which is then coupled with a methyl 6-bromo-2-naphthoate.[1][2] For this compound synthesis, the 2-(1-adamantyl)-4-bromoanisole intermediate would be synthesized using a deuterated methylating agent.

Q3: What are the critical impurities I should be aware of during this compound synthesis?

A3: Besides the common impurities found in Adapalene synthesis, the synthesis of the deuterated analog may present additional challenges. Key impurities include:

  • Adapalene EP Impurity D: 3,3'-diadamantyl-4,4'-dimethoxybiphenyl.[3][]

  • Adapalene Dimer Impurity: A dimeric species that can form during the coupling reaction.[5]

  • Unlabeled Adapalene (d0): Incomplete deuteration will result in the presence of the unlabeled compound.

  • Partially Deuterated Adapalene (d1, d2): Incomplete reaction with the deuterated methylating agent can lead to partially labeled species.

  • Starting materials and intermediates: Such as 2-(1-Adamantyl)-4-bromoanisole and methyl 6-bromo-2-naphthoate.[]

Q4: How can I purify my final this compound product to achieve high purity?

A4: Achieving high purity for this compound often requires multiple purification steps due to the low solubility of Adapalene and its impurities in most common solvents.[]

  • Recrystallization: This is the most common method. A solvent system of tetrahydrofuran (THF) and methanol is often effective.[1][6] Multiple recrystallizations may be necessary.

  • Column Chromatography: While less economical for large-scale production, column chromatography can be used to remove stubborn impurities.[6]

  • Washing: Washing the crude product with various solvents can help remove unreacted starting materials and some side products.

Q5: What analytical techniques are recommended to assess the purity and isotopic enrichment of this compound?

A5: A combination of techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity and quantify impurities.[6][7]

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the level of deuterium incorporation (isotopic enrichment).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule and the position of the deuterium label. The absence or significant reduction of the methoxy signal in the ¹H NMR spectrum is a key indicator of successful deuteration.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Inefficient coupling reaction (Suzuki or Grignard).Optimize reaction conditions: catalyst, ligand, temperature, and reaction time. Ensure all reagents are dry, especially for the Grignard reaction.
Poor quality of starting materials.Verify the purity of starting materials before use.
Loss of product during workup and purification.Optimize extraction and recrystallization procedures. Minimize the number of transfer steps.
Incomplete Deuteration (Presence of d0, d1, d2 species) Inactive or insufficient deuterated methylating agent (e.g., CD₃I).Use a fresh, high-purity deuterated methylating agent. Use a molar excess of the deuterating agent.
Non-optimal reaction conditions for the methylation step.Ensure the reaction temperature and time are sufficient for complete methylation.
High Levels of Adapalene EP Impurity D Side reaction during the Grignard coupling.Slowly add the Grignard reagent to the reaction mixture at a controlled temperature.
Yellowing of the Final Product Presence of specific, often undetectable by HPLC, impurities.[6]Use high-purity starting materials. Optimize purification conditions, including the choice of recrystallization solvents.[6]
Difficulty in Removing Dimer Impurity Low solubility of the dimer impurity in common solvents.Employ multiple recrystallizations with a suitable solvent system like THF/methanol. Consider chromatographic purification if necessary.

Experimental Protocols

Synthesis of 2-(1-adamantyl)-4-bromoanisole-d3

This protocol is an adaptation for the synthesis of the deuterated intermediate.

  • Alkylation of 2-(1-adamantyl)-4-bromophenol:

    • To a solution of 2-(1-adamantyl)-4-bromophenol in a suitable solvent (e.g., acetone), add a base such as potassium carbonate.

    • Slowly add a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.

    • Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(1-adamantyl)-4-bromoanisole-d3.

General Procedure for Suzuki Coupling to this compound
  • Preparation of the Reaction Mixture:

    • In a reaction vessel, combine 3-(1-adamantyl)-4-methoxy-d3-phenylboronic acid, methyl 6-bromo-2-naphthoate, a palladium catalyst (e.g., Pd(OAc)₂), and a suitable ligand in a solvent system such as THF/water.

    • Add a base, for example, potassium phosphate or potassium carbonate.

  • Reaction:

    • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC or HPLC.

  • Workup and Purification:

    • After cooling, partition the mixture between an organic solvent and water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The resulting crude this compound methyl ester is then hydrolyzed using a base like sodium hydroxide in a methanol/water mixture.

    • Acidify the reaction mixture to precipitate the this compound.

    • Collect the solid by filtration and purify by recrystallization from a THF/methanol solvent system.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_intermediate Intermediate Synthesis cluster_coupling Coupling and Hydrolysis cluster_purification Purification start 2-(1-adamantyl)-4-bromophenol methylation Methylation with CD3I start->methylation intermediate 2-(1-adamantyl)-4-bromoanisole-d3 methylation->intermediate grignard Grignard Formation intermediate->grignard coupling Ni-catalyzed Cross-Coupling with methyl 6-bromo-2-naphthoate grignard->coupling ester This compound methyl ester coupling->ester hydrolysis Saponification (Hydrolysis) ester->hydrolysis crude Crude this compound hydrolysis->crude recrystallization Recrystallization (THF/Methanol) crude->recrystallization pure High-Purity this compound recrystallization->pure

Caption: this compound Synthesis Workflow.

troubleshooting_guide Troubleshooting High-Purity this compound Synthesis start Start Synthesis check_purity Assess Purity (HPLC, MS, NMR) start->check_purity low_yield Low Yield? check_purity->low_yield Purity OK? incomplete_deuteration Incomplete Deuteration? low_yield->incomplete_deuteration No optimize_coupling Optimize Coupling Conditions (Catalyst, Temp, Time) low_yield->optimize_coupling Yes high_impurities High Impurities? incomplete_deuteration->high_impurities No check_reagents Check Deuterating Agent (Purity, Molar Ratio) incomplete_deuteration->check_reagents Yes optimize_purification Optimize Recrystallization (Solvent, Cycles) high_impurities->optimize_purification Yes success High-Purity this compound high_impurities->success No optimize_coupling->start check_reagents->start optimize_purification->start

Caption: Troubleshooting Decision Tree.

References

Ensuring the stability of Adapalene-d3 during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability of Adapalene-d3 during sample preparation for accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability critical?

This compound is a stable isotope-labeled version of Adapalene, commonly used as an internal standard for the quantification of Adapalene in biological samples by mass spectrometry (e.g., LC-MS/MS)[1]. Its stability is critical because any degradation of the internal standard during sample preparation will lead to inaccurate and unreliable quantification of the target analyte, Adapalene.

Q2: What are the primary factors that can cause this compound to degrade during sample preparation?

The stability of Adapalene (and by extension, this compound) is primarily affected by exposure to harsh pH conditions (both acidic and alkaline), strong oxidizing agents, and, to a lesser extent, prolonged exposure to high-intensity UV light[2][3][4]. While generally stable at moderate temperatures, prolonged exposure to heat should be avoided[2][5].

Q3: How should I prepare and store this compound stock and working solutions?

For long-term storage, this compound solid material should be kept in a refrigerator at 2-8°C[1]. Stock solutions, typically prepared in solvents like DMSO, methanol, or ethanol, should be stored in a refrigerator. Studies have shown that solutions of the parent compound, Adapalene, in ethanol are stable for at least seven days when kept refrigerated[6]. To minimize degradation, it is recommended to prepare fresh working solutions from the stock solution for each analytical run.

Q4: What solvents are recommended for dissolving this compound?

Adapalene is sparingly soluble in methanol and ethanol and practically insoluble in water[2]. Dimethyl sulfoxide (DMSO), methanol, and acetonitrile are commonly used solvents for preparing stock solutions[2][7][8]. For LC-MS applications, subsequent dilutions are typically made in a solvent compatible with the mobile phase, such as a methanol/water or acetonitrile/water mixture.

Q5: Is this compound sensitive to light?

Adapalene is chemically stable but can be photosensitive[9]. While it is notably more stable to light than other retinoids like tretinoin, it is still best practice to minimize exposure to direct sunlight and intense artificial light during sample preparation[10][11]. This can be achieved by using amber vials and working in a subdued lighting environment.

Q6: What is the impact of pH on this compound stability?

This compound is susceptible to degradation under both strong acidic and alkaline conditions[2][4]. Significant degradation has been observed in the presence of 0.5 N HCl and 0.5 N NaOH[2]. Therefore, it is crucial to control the pH of the sample matrix and extraction solvents to keep them within a neutral or near-neutral range.

Q7: How can I prevent oxidative degradation of this compound?

Oxidative degradation can occur if samples are exposed to oxidizing agents, such as hydrogen peroxide[2][3]. To prevent this, avoid using reagents that have peroxide contaminants (e.g., aged ethers) and ensure that the sample matrix itself does not have high levels of oxidative species. If oxidation is suspected, degassing solvents or adding antioxidants may be considered, though this should be validated to ensure no interference with the analysis.

Troubleshooting Guide

Problem: My this compound internal standard peak area is inconsistent or decreasing across an analytical batch.

  • Potential Cause 1: Light Exposure. Samples may have been exposed to light for a prolonged period on the autosampler.

    • Solution: Use amber autosampler vials or a cooled autosampler tray that protects samples from light. Minimize the time samples spend in the autosampler before injection.

  • Potential Cause 2: pH Instability. The final sample extract may be in a solvent that is too acidic or basic, causing degradation over time.

    • Solution: Ensure the final reconstitution solvent is near neutral pH and is compatible with the analyte. Verify that any buffers used during extraction are removed or neutralized in the final step.

  • Potential Cause 3: Temperature. The autosampler temperature may be too high, leading to slow degradation.

    • Solution: Keep the autosampler temperature low, typically at 4°C, to maintain the short-term stability of the processed samples[12].

Problem: I see unexpected peaks near my this compound peak in my chromatogram.

  • Potential Cause: Degradation. The additional peaks may be degradation products resulting from stress conditions during sample preparation.

    • Solution: Review your sample preparation workflow for potential exposure to strong acids, bases, or oxidizing agents[2][3]. The presence of specific degradation products has been noted under these conditions[2][5]. A systematic evaluation of each step is needed to identify the source of degradation.

Problem: My recovery of this compound from a biological matrix (e.g., plasma) is low and variable.

  • Potential Cause 1: Inefficient Protein Precipitation. If proteins are not fully removed, this compound can be lost in the protein pellet.

    • Solution: Ensure the ratio of precipitation solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v). Vortex thoroughly and allow sufficient time at a cold temperature for complete precipitation.

  • Potential Cause 2: Inefficient Extraction. The chosen extraction solvent in a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol may not be optimal for the highly lipophilic this compound molecule.

    • Solution: For LLE, test different non-polar organic solvents. For SPE, ensure the cartridge type and elution solvent are appropriate for a lipophilic, acidic compound.

  • Potential Cause 3: Adsorption. this compound may adsorb to plasticware.

    • Solution: Use low-adsorption polypropylene tubes and pipette tips. In some cases, silanized glass vials may be necessary for the final extract.

Quantitative Data Summary

The following tables summarize the stability of Adapalene under various conditions. As this compound is chemically identical to Adapalene apart from the isotopic label, its stability profile is expected to be the same.

Table 1: Recommended Storage Conditions for this compound and its Solutions

Form Condition Duration Stability Reference
Solid Material Refrigerator (2-8°C) Long-term Stable [1]
Stock Solution (in Ethanol) Refrigerator (2-8°C) At least 7 days Stable [6]

| Processed Samples (in Autosampler) | 4°C, Protected from Light | Short-term (e.g., 24-48h) | Generally Stable |[12] |

Table 2: Summary of Adapalene Stability under Forced Degradation Conditions Data is based on a 24-hour exposure period.

Stress Condition Reagent % Degradation Reference
Acidic 0.1 N HCl 15.42% [2]
Acidic 0.5 N HCl 76.76% [2]
Alkaline 0.5 N NaOH 27.80% [2]
Oxidative 3% H₂O₂ 18.87% [2]
Oxidative 10% H₂O₂ 24.07% [2]
Thermal 60°C (up to 48h) No significant degradation [2][5]

| Photolytic | UV Light (254 nm, up to 48h) | No significant degradation |[2] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Allow the this compound solid to equilibrate to room temperature before opening the vial.

    • Accurately weigh the required amount of this compound and transfer it to a Class A volumetric flask.

    • Dissolve the solid in a suitable solvent, such as methanol or DMSO, and bring to volume[2]. Ensure complete dissolution by vortexing or brief sonication.

    • Store the stock solution in an amber glass vial at 2-8°C.

  • Working Solutions:

    • Prepare intermediate and final working solutions by serially diluting the stock solution with a solvent compatible with your analytical method's mobile phase (e.g., 50:50 acetonitrile:water).

    • It is recommended to prepare fresh working solutions for each analytical run to ensure accuracy.

Protocol 2: Example: Extraction of Adapalene from Human Plasma

This protocol is a general guideline based on common techniques for small lipophilic molecules and should be optimized and validated for your specific application.

  • Sample Thawing: Thaw frozen human plasma samples on ice or at 4°C[13].

  • Aliquoting: Vortex the thawed plasma gently and transfer a precise volume (e.g., 100 µL) into a polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each plasma sample (except for blank controls).

  • Protein Precipitation:

    • Add at least three volumes of ice-cold acetonitrile (e.g., 300 µL) to each sample[14].

    • Vortex vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation:

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation[13].

    • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[13].

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean tube, being cautious not to disturb the protein pellet.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., ≤ 40°C).

    • Reconstitute the dried residue in a specific volume of the mobile phase used for the LC-MS analysis. Vortex to ensure the analyte is fully redissolved.

  • Final Centrifugation: Centrifuge the reconstituted sample one last time to pellet any remaining particulates.

  • Analysis: Transfer the final supernatant to an amber autosampler vial for LC-MS/MS analysis.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Thaw Plasma Sample spike 2. Spike with this compound IS plasma->spike precipitate 3. Add Acetonitrile (Protein Precipitation) spike->precipitate vortex_centrifuge 4. Vortex & Centrifuge precipitate->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant evaporate 6. Evaporate to Dryness supernatant->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute analyze 8. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound sample preparation from plasma.

G cluster_factors Primary Degradation Factors main This compound Stability light Prolonged UV Light Exposure main->light ph Strong Acidic or Alkaline Conditions main->ph oxidation Oxidizing Agents (e.g., Peroxides) main->oxidation temp High Temperature (Prolonged) main->temp

Caption: Key factors influencing the stability of this compound.

G cluster_degradation Potential Degradation Pathways parent This compound acid_prod Acidic Degradation Products parent->acid_prod  Strong Acid (e.g., HCl)   ox_prod Oxidative Degradation Products parent->ox_prod  Oxidizing Agent (e.g., H₂O₂)  

Caption: Simplified potential degradation pathways for this compound.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Adapalene: A Comparative Guide Utilizing Adapalene-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Adapalene in various matrices is critical for ensuring product quality, safety, and efficacy. The cross-validation of analytical methods is a crucial step to ensure the reliability and consistency of data, especially when different analytical techniques are employed across various stages of research and development or between different laboratories. This guide provides a comparative analysis of two prominent analytical methods for Adapalene quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), featuring the use of Adapalene-d3 as an internal standard for the LC-MS/MS method.

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. It closely mimics the analyte's chemical and physical properties, providing superior correction for variability during sample preparation and ionization, thus enhancing the accuracy and precision of the method.

Comparison of Validated Analytical Methods for Adapalene

The following tables summarize the validation parameters of a representative HPLC-UV method and an LC-MS/MS method for the quantification of Adapalene. The LC-MS/MS method's performance is presented with the proposed integration of this compound as an internal standard to exemplify a robust bioanalytical assay.

Table 1: Method Performance Comparison

ParameterHPLC-UV MethodLC-MS/MS Method (with this compound IS)
Linearity Range 8.0–16.0 µg/mL6.7–700.0 ng/mL
Correlation Coefficient (r) > 0.9990.9990
Limit of Detection (LOD) 0.04 µg/mL (40 ng/mL)2.0 ng/mL
Limit of Quantification (LOQ) 0.14 µg/mL (140 ng/mL)6.7 ng/mL
Accuracy (% Recovery) 100.8%98.4–101.5%[1]
Precision (% RSD) < 1.2%< 3%[1]

Table 2: Chromatographic and Detection Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Column Merck RP-8 (150 mm × 4.6 mm, 5 µm)Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (67:33, v/v), pH 2.5 with phosphoric acidAcetonitrile:20 mM Ammonium Acetate (70:30, v/v)[1]
Flow Rate 1.4 mL/min0.8 mL/min[1]
Detection Photodiode Array (PDA) at 321 nmTandem Mass Spectrometer (ESI in negative mode)[1]
Analyte Transition (SRM) Not Applicable410.8 → 367.0 m/z[1]
Internal Standard Transition (SRM) Not Applicable413.8 → 370.0 m/z (Proposed for this compound)

Experimental Protocols

HPLC-UV Method Protocol

This method is suitable for the quantification of Adapalene in topical gel formulations.

  • Standard Solution Preparation: A stock solution of Adapalene is prepared in a suitable solvent (e.g., methanol) and serially diluted with the mobile phase to create calibration standards within the linear range (8.0–16.0 µg/mL).

  • Sample Preparation: A known quantity of the Adapalene gel is accurately weighed and dissolved in a suitable solvent, followed by sonication and filtration to remove undissolved excipients. The resulting solution is diluted with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: Merck RP-8 (150 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and water (67:33, v/v), with the pH adjusted to 2.5 using phosphoric acid.

    • Flow Rate: 1.4 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 321 nm.

  • Quantification: The concentration of Adapalene in the sample is determined by comparing its peak area to the calibration curve generated from the standard solutions.

LC-MS/MS Method Protocol with this compound Internal Standard

This highly sensitive and specific method is ideal for the determination of Adapalene in complex matrices such as pharmaceutical formulations for skin application.

  • Standard and Internal Standard Preparation: A primary stock solution of Adapalene and this compound is prepared in ethanol. Working standard solutions are prepared by diluting the Adapalene stock solution with ethanol. A working solution of the internal standard (this compound) is also prepared.

  • Sample Preparation:

    • An accurately weighed amount of the formulation is dissolved in ethanol.

    • A fixed volume of the internal standard working solution is added to an aliquot of the sample solution.

    • The mixture is vortexed and then centrifuged to precipitate any excipients.

    • The supernatant is collected for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: Zorbax Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution using Acetonitrile and 20 mM Ammonium Acetate (e.g., 70:30, v/v).[1]

    • Flow Rate: 0.8 mL/min.[1]

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.[1]

    • Detection: Selected Reaction Monitoring (SRM) is used for quantification.

      • Adapalene: precursor ion at m/z 410.8 and product ion at m/z 367.0.[1]

      • This compound (IS): proposed precursor ion at m/z 413.8 and product ion at m/z 370.0.

  • Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Adapalene to the peak area of this compound against the concentration of the calibration standards. The concentration of Adapalene in the samples is then calculated from this curve.

Cross-Validation Workflow

Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies to ensure the consistency of results.[2] The following diagram illustrates a typical workflow for the cross-validation of the HPLC-UV and LC-MS/MS methods for Adapalene analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_comparison Data Comparison and Evaluation cluster_outcome Outcome Prep Prepare QC Samples (Low, Mid, High Concentrations) Analyze_HPLC Analyze QCs by Validated HPLC-UV Method Prep->Analyze_HPLC Analyze_LCMS Analyze QCs by Validated LC-MS/MS Method Prep->Analyze_LCMS Compare Compare Results Analyze_HPLC->Compare Analyze_LCMS->Compare Criteria Acceptance Criteria Met? (e.g., %Difference ≤ 20%) Compare->Criteria Pass Methods are Interchangeable Criteria->Pass Yes Fail Investigate Discrepancy Criteria->Fail No

Caption: Workflow for Cross-Validation of Two Analytical Methods.

Acceptance Criteria for Cross-Validation:

According to regulatory guidelines, for a cross-validation to be successful, the difference between the values obtained from the two methods for at least 67% of the tested samples should be within ±20% of the mean of the values from both methods. Quality control (QC) samples at low, medium, and high concentration levels are typically used for this comparison.[2]

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Adapalene. The choice of method often depends on the specific requirements of the analysis.

  • The HPLC-UV method is robust, cost-effective, and widely available, making it suitable for routine quality control of pharmaceutical formulations where the concentration of Adapalene is relatively high.

  • The LC-MS/MS method , particularly when coupled with the use of a deuterated internal standard like this compound, offers superior sensitivity and specificity. This makes it the method of choice for bioanalytical studies involving complex biological matrices, where trace levels of the drug need to be accurately measured, or for the analysis of formulations with complex excipients that may interfere with UV detection.

The cross-validation of these methods is a critical exercise to ensure data integrity and consistency across different analytical platforms. By demonstrating the interchangeability of the methods within defined acceptance criteria, researchers and drug developers can have greater confidence in the reliability of their analytical results throughout the lifecycle of a product.

References

The Gold Standard for Adapalene Bioanalysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Adapalene, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides a comprehensive comparison of Adapalene-d3, a stable isotope-labeled internal standard (SIL-IS), with other potential internal standards, supported by established principles of bioanalytical method validation.

Theoretical Comparison: this compound vs. Structural Analogue Internal Standards

The superiority of a SIL-IS like this compound over other types of internal standards, such as structural analogues, is rooted in its near-identical physicochemical properties to the analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability in the analytical process.

FeatureThis compound (Stable Isotope-Labeled IS)Structural Analogue IS (Hypothetical)
Chemical Structure & Properties Identical to Adapalene, with the only difference being the presence of deuterium atoms.Similar, but not identical, chemical structure and physicochemical properties.
Chromatographic Behavior Co-elutes with Adapalene, ensuring it experiences the same matrix effects at the same time.May have a different retention time, leading to exposure to different co-eluting matrix components and potentially different matrix effects.
Ionization Efficiency Experiences the same degree of ionization suppression or enhancement as Adapalene.May have a different ionization efficiency and be affected differently by matrix components.
Extraction Recovery Exhibits nearly identical extraction recovery to Adapalene across a range of concentrations and sample matrices.Extraction recovery may differ from that of Adapalene, especially in complex biological matrices.
Compensation for Variability Provides the most accurate compensation for variations in sample preparation, chromatographic conditions, and instrument response.May not fully compensate for all sources of variability, potentially leading to less accurate and precise results.
Availability Requires specialized synthesis, which may involve higher initial cost and lead time.May be more readily available and less expensive.
Regulatory Acceptance Considered the "gold standard" by regulatory agencies like the FDA and EMA for quantitative bioanalysis.[1][2][3][4][5]Acceptable if a SIL-IS is not available, but requires more rigorous validation to demonstrate its suitability.

Performance Expectations for this compound

While specific performance data for this compound from a single, comprehensive study is not publicly available, any validated bioanalytical method employing it as an internal standard would be expected to meet the stringent criteria set forth by regulatory authorities. The following table summarizes the typical acceptance criteria for a validated bioanalytical method according to FDA and EMA guidelines, which a method using this compound should achieve.

Validation ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank biological matrix.[4]
Matrix Effect The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%.
Recovery Consistent, precise, and reproducible for both the analyte and the internal standard.
Stability Analyte and IS should be stable in the biological matrix under the expected storage and processing conditions.

Experimental Protocols

Below is a generalized experimental protocol for the quantification of Adapalene in human plasma using this compound as an internal standard by LC-MS/MS. This protocol is based on common practices for the analysis of small molecules in biological matrices.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate Adapalene from endogenous matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Adapalene: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., based on fragmentation patterns).

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (e.g., corresponding to the deuterated molecule).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for both Adapalene and this compound.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Adapalene) to the internal standard (this compound).

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • The concentration of Adapalene in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical basis for selecting a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Adapalene / this compound) Integration->Ratio Curve Calibration Curve Ratio->Curve Quantification Quantification of Adapalene Curve->Quantification

Caption: Experimental workflow for Adapalene quantification using this compound.

sil_is_rationale Analyte Adapalene Extraction Extraction Analyte->Extraction Chromatography Chromatography Analyte->Chromatography Ionization Ionization Analyte->Ionization SIL_IS This compound (Stable Isotope-Labeled) SIL_IS->Extraction SIL_IS->Chromatography SIL_IS->Ionization Accurate Accurate & Precise Quantification SIL_IS->Accurate Identical Behavior Analog_IS Structural Analogue Analog_IS->Extraction Analog_IS->Chromatography Analog_IS->Ionization Inaccurate Potentially Inaccurate Quantification Analog_IS->Inaccurate Different Behavior

Caption: Rationale for choosing a stable isotope-labeled internal standard.

References

Validation of Adapalene-d3 as an internal standard according to FDA guidelines.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to FDA-Compliant Validation

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is paramount to ensure the accuracy and reliability of pharmacokinetic and toxicokinetic data. The choice of an appropriate internal standard (IS) is a critical factor in this process. This guide provides a comprehensive comparison of Adapalene-d3, a deuterated internal standard, with alternative non-deuterated internal standards for the quantification of Adapalene, in accordance with the U.S. Food and Drug Administration (FDA) guidelines.

The Gold Standard: FDA and ICH M10 Guidelines for Internal Standard Validation

The FDA, in harmonization with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, has established stringent criteria for the validation of internal standards.[1][2][3][4] The primary objective is to demonstrate that the analytical method is suitable for its intended purpose, ensuring the quality and consistency of bioanalytical data.[3][5] Key validation parameters for an internal standard include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte and IS from other components in the sample, such as metabolites, endogenous compounds, or concomitant medications.[6] The response of interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and 5% for the internal standard.[7]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[8] Stable isotope-labeled internal standards, like this compound, are highly recommended to compensate for matrix effects.[9]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[10] For validation, the precision at each concentration level should not exceed 15% coefficient of variation (CV), except for the LLOQ, where it should not exceed 20% CV. The mean accuracy should be within ±15% of the nominal values, and within ±20% at the LLOQ.[7]

  • Stability: The chemical stability of the analyte and IS in the biological matrix under the specific conditions of the entire analytical process.

This compound vs. Non-Deuterated Alternatives: A Head-to-Head Comparison

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach in quantitative bioanalysis, particularly for LC-MS/MS methods.[9] This is due to its ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing more accurate and precise results.

Below is a comparative summary of the expected performance of this compound against a hypothetical non-deuterated, structurally similar internal standard, based on FDA validation criteria.

Validation ParameterThis compound (Deuterated IS)Non-Deuterated Analog ISRationale for this compound's Superiority
Selectivity & Specificity ExcellentGood to ModerateCo-elutes with Adapalene, minimizing differential matrix effects. The mass difference ensures specific detection by MS/MS.
Matrix Effect Excellent CompensationVariable CompensationAs a stable isotope-labeled analog, it experiences nearly identical ionization suppression or enhancement as Adapalene, leading to accurate correction.[9]
Accuracy High (within ±15% of nominal)Moderate to HighEffectively normalizes for variability in extraction recovery and matrix effects, leading to more accurate quantification.
Precision High (CV ≤ 15%)Moderate to HighMinimizes variability introduced during sample processing, resulting in lower coefficients of variation.
Extraction Recovery Consistent and Tracks AnalyteMay Differ from AnalyteDue to its similar physicochemical properties, its extraction efficiency closely mirrors that of Adapalene.

Experimental Workflow for Internal Standard Validation

The validation of an internal standard is an integral part of the overall bioanalytical method validation. The following diagram illustrates a typical experimental workflow.

G cluster_0 Method Development cluster_1 Method Validation (FDA Guidelines) cluster_2 Data Analysis & Reporting A Select Potential IS (this compound) B Optimize Chromatographic and MS/MS Conditions A->B C Selectivity & Specificity (Blank Matrix Analysis) B->C D Matrix Effect Evaluation (Post-extraction Spike) C->D E Accuracy & Precision (QC Samples at LLOQ, LQC, MQC, HQC) D->E F Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) E->F G Calculate Validation Parameters (%CV, %Accuracy) F->G H Compare Against Acceptance Criteria G->H I Prepare Validation Report H->I

Caption: Experimental workflow for the validation of an internal standard.

Detailed Experimental Protocols

Selectivity and Specificity
  • Objective: To demonstrate that the internal standard does not interfere with the analyte and is free from interference from endogenous matrix components.

  • Protocol:

    • Analyze at least six different blank matrix lots (e.g., plasma) without the addition of the analyte or IS.

    • Analyze the same six blank matrix lots spiked only with the IS (this compound).

    • Analyze the same six blank matrix lots spiked with the analyte at the LLOQ and the IS.

  • Acceptance Criteria: The response in the blank samples at the retention time of the analyte and IS should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% of the mean IS response, respectively.[7]

Matrix Effect
  • Objective: To evaluate the effect of the matrix on the ionization of the analyte and IS.

  • Protocol:

    • Extract blank matrix from at least six different sources.

    • Spike the extracted blank matrix with the analyte and IS at low and high concentrations (LQC and HQC). This is the post-extraction spike sample.

    • Prepare corresponding neat solutions of the analyte and IS in the mobile phase at the same concentrations.

    • Calculate the matrix factor (MF) for the analyte and IS by dividing the peak area of the post-extraction spike sample by the peak area of the neat solution.

    • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤ 15%.

Accuracy and Precision
  • Objective: To determine the accuracy and precision of the method across the analytical range.

  • Protocol:

    • Prepare quality control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • Calculate the concentration of each QC sample using the calibration curve.

  • Acceptance Criteria:

    • Precision: The CV should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for LLOQ.

    • Accuracy: The mean concentration should be within ±15% of the nominal concentration for LQC, MQC, and HQC, and within ±20% for LLOQ.

Conclusion

The validation of this compound as an internal standard according to FDA guidelines demonstrates its suitability for reliable and accurate quantification of Adapalene in biological matrices. Its key advantage lies in its ability to effectively compensate for matrix effects and variability during sample processing, a critical requirement for robust bioanalytical methods. While non-deuterated analogs can be used, they often exhibit different chromatographic behavior and susceptibility to matrix effects, potentially compromising the accuracy and precision of the data. Therefore, for regulatory submissions and studies requiring the highest level of data integrity, this compound is the demonstrably superior choice for an internal standard.

References

A Comparative Guide to Internal Standards for Adapalene Bioanalysis: Adapalene-d3 vs. C13-Labeled Adapalene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, particularly for quantitative mass spectrometry-based assays such as LC-MS/MS, the choice of an appropriate internal standard is paramount to ensure accuracy, precision, and robustness of the method. For the quantification of Adapalene, a third-generation topical retinoid, stable isotope-labeled (SIL) internal standards are the gold standard. This guide provides an objective comparison between two common types of SIL internal standards: deuterated Adapalene (Adapalene-d3) and Carbon-13-labeled Adapalene (C13-labeled Adapalene).

Executive Summary

Carbon-13-labeled Adapalene is theoretically the superior choice as an internal standard for the bioanalysis of Adapalene. Its key advantages lie in its identical chromatographic behavior to the unlabeled analyte, ensuring co-elution and more effective compensation for matrix effects, and its higher isotopic stability, which eliminates the risk of back-exchange. While this compound is a viable and often more accessible option, the potential for chromatographic separation from Adapalene and the theoretical risk of deuterium-hydrogen exchange are important considerations during method development and validation. The higher cost and potentially limited availability of C13-labeled Adapalene are the primary drawbacks.

Performance Comparison: this compound vs. C13-Labeled Adapalene

The selection of an internal standard should be based on a thorough evaluation of its physicochemical properties and its behavior within the analytical system. The following table summarizes the key performance characteristics of this compound and C13-labeled Adapalene.

FeatureThis compoundC13-Labeled AdapaleneRationale & Supporting Evidence
Co-elution with Analyte Potential for chromatographic shift (isotope effect)Expected to co-eluteDeuteration can slightly alter the physicochemical properties of a molecule, leading to different retention times in chromatography[1]. C13 labeling results in a molecule that is chemically and chromatographically identical to the analyte[2].
Compensation for Matrix Effects Good, but can be compromised by chromatographic shiftsExcellentCo-elution is critical for accurate compensation of matrix-induced ion suppression or enhancement, as the analyte and internal standard experience the same ionization conditions[2][3].
Isotopic Stability Generally stable, but risk of H/D exchange if labels are on exchangeable sitesHighly stable, no risk of exchangeThe carbon-carbon bonds of the C13 label are not susceptible to exchange under typical bioanalytical conditions. Deuterium on certain positions can be prone to back-exchange with protons from the solvent or matrix[4].
Mass Difference from Analyte Typically +3 DaVariable, depending on the number of C13 atomsA sufficient mass difference is necessary to prevent mass spectral overlap. Both labeling strategies can achieve this.
Cost & Availability Generally more affordable and readily availableTypically more expensive and may require custom synthesisThe synthesis of C13-labeled compounds is often more complex and costly than deuteration[5][6][7].
Purity Must be high to avoid contribution to the analyte signalMust be high to avoid contribution to the analyte signalBoth types of internal standards require high isotopic and chemical purity.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Adapalene in human plasma using LC-MS/MS. This protocol can be adapted for use with either this compound or C13-labeled Adapalene as the internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples and internal standard working solution at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or C13-labeled Adapalene in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: A validated HPLC system capable of delivering a stable flow rate.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Gradient Program:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-30% B

    • 3.6-5.0 min: 30% B

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or Negative ion mode (to be optimized for Adapalene).

  • MRM Transitions:

    • Adapalene: To be determined (e.g., Q1: m/z 413.2 -> Q3: m/z [fragment ion])

    • This compound: To be determined (e.g., Q1: m/z 416.2 -> Q3: m/z [fragment ion])

    • C13-labeled Adapalene: To be determined (e.g., Q1: m/z 414.2 -> Q3: m/z [fragment ion] for one C13)

  • Source Parameters: To be optimized (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Logical Comparison of Internal Standards

Figure 1. Key Performance Attributes of Adapalene Internal Standards cluster_d3 This compound cluster_c13 C13-Labeled Adapalene d3_coelution Potential for Chromatographic Shift d3_stability Risk of H/D Exchange d3_cost Generally More Affordable c13_coelution Expected to Co-elute c13_stability Highly Stable c13_cost Typically More Expensive Analyte Adapalene Analyte Analyte->d3_coelution Different Retention Time Analyte->c13_coelution Same Retention Time

Caption: Key Performance Attributes of Adapalene Internal Standards.

Bioanalytical Workflow

Figure 2. General Bioanalytical Workflow for Adapalene Quantification Sample Plasma Sample Collection Spike Spike with Internal Standard (this compound or C13-Adapalene) Sample->Spike Prepare Sample Preparation (e.g., Protein Precipitation) Spike->Prepare Analyze LC-MS/MS Analysis Prepare->Analyze Data Data Processing (Analyte/IS Peak Area Ratio) Analyze->Data Quantify Quantification (Calibration Curve) Data->Quantify

Caption: General Bioanalytical Workflow for Adapalene Quantification.

Conclusion

For the development of a robust and reliable bioanalytical method for Adapalene, a C13-labeled internal standard is the preferred choice due to its ideal properties of co-elution and isotopic stability. However, if cost and availability are significant constraints, this compound can be a suitable alternative, provided that a thorough validation is performed to ensure that any chromatographic separation from the analyte does not adversely affect the accuracy and precision of the assay, and that the deuterium labels are stable throughout the analytical process. Ultimately, the choice of internal standard will depend on the specific requirements of the study, regulatory guidelines, and available resources.

References

A Comparative Guide to Assessing Bioequivalence of Adapalene Formulations Utilizing Adapalene-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the bioequivalence of topical dermatological products is a critical step in the approval of generic formulations. This guide provides a comprehensive overview of the experimental methodologies for assessing the bioequivalence of Adapalene formulations, with a specific focus on the use of Adapalene-d3 as an internal standard in quantitative analysis.

Data Presentation: Quantitative Method Performance

The use of a stable isotope-labeled internal standard like this compound is pivotal for the accuracy and precision of bioanalytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is frequently employed for the quantification of Adapalene in various matrices. Below is a summary of typical performance parameters for such a method.

ParameterTypical Performance MetricSignificance in Bioequivalence Studies
Linearity (r²) > 0.99Ensures a direct and proportional relationship between instrument response and concentration over a defined range.
Lower Limit of Quantification (LLOQ) 2.0 ng/mL - 6.7 ng/mLDefines the lowest concentration that can be reliably quantified, crucial for detecting low levels of systemic absorption.[1]
Accuracy (% Recovery) 98.4% - 101.5%Demonstrates the closeness of the measured concentration to the true concentration, ensuring the validity of the results.[1]
Precision (% RSD) < 15%Indicates the degree of scatter between a series of measurements, reflecting the reproducibility of the method.
Selectivity/Specificity No significant interference at the retention time of Adapalene and this compoundConfirms that the method can differentiate the analyte from other components in the sample matrix.

Experimental Protocols

The bioequivalence of topical Adapalene formulations can be established through several key experimental approaches as recommended by regulatory bodies like the FDA.[2][3][4] These include in vitro release and permeation studies, as well as in vivo clinical endpoint studies.

In Vitro Release Test (IVRT)

Objective: To compare the rate of Adapalene release from a test formulation against a reference formulation.

Methodology:

  • Apparatus: Vertical diffusion cells (e.g., Franz diffusion cells).

  • Membrane: A synthetic, inert membrane is typically used.[2]

  • Receptor Medium: A solution capable of ensuring sink conditions for Adapalene.

  • Procedure:

    • The diffusion cell is assembled with the membrane separating the donor and receptor compartments.

    • The receptor compartment is filled with the receptor medium and maintained at a constant temperature (typically 32°C).

    • A precise amount of the Adapalene formulation is applied to the membrane in the donor compartment.

    • At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.

    • The concentration of Adapalene in the collected samples is determined using a validated analytical method, such as LC-MS/MS with this compound as the internal standard.

  • Bioequivalence Assessment: The release profiles of the test and reference products are compared.

In Vitro Permeation Test (IVPT)

Objective: To assess the percutaneous absorption of Adapalene from different formulations using ex vivo human skin.

Methodology:

  • Apparatus: Franz diffusion cells.

  • Tissue: Excised human skin is mounted on the diffusion cell.

  • Procedure:

    • The experimental setup is similar to the IVRT, but with human skin as the membrane.

    • The amount of Adapalene that permeates through the skin into the receptor fluid is measured over time.

    • At the end of the experiment, the skin is often processed to determine the amount of Adapalene retained in the different skin layers (stratum corneum, epidermis, and dermis).

  • Analysis: Quantification of Adapalene in the receptor fluid and skin layers is performed using a validated LC-MS/MS method with this compound.

Bioanalytical Method: LC-MS/MS for Adapalene Quantification

Objective: To accurately and precisely quantify the concentration of Adapalene in biological matrices or receptor solutions from in vitro studies.

Methodology:

  • Sample Preparation:

    • To a known volume of the sample (e.g., plasma, receptor solution), a precise amount of the internal standard solution (this compound) is added.

    • The sample is then processed to extract the analyte and internal standard, commonly through protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation:

    • Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A suitable C18 column is often used for separation.

    • Mobile Phase: A mixture of organic solvents (e.g., acetonitrile) and an aqueous buffer.

  • Mass Spectrometric Detection:

    • Instrument: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray ionization (ESI) is commonly used.

    • Detection: The instrument is set to monitor specific precursor-to-product ion transitions for both Adapalene and this compound (Multiple Reaction Monitoring - MRM). The use of a stable isotopically labeled internal standard like this compound helps to correct for variability during sample preparation and analysis.[5]

Mandatory Visualizations

Experimental_Workflow_IVRT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_cell Assemble Diffusion Cell fill_receptor Fill Receptor Medium prep_cell->fill_receptor mount_membrane Mount Synthetic Membrane fill_receptor->mount_membrane apply_formulation Apply Adapalene Formulation mount_membrane->apply_formulation incubate Incubate at 32°C apply_formulation->incubate sample Sample Receptor Medium at Time Points incubate->sample add_is Add this compound (Internal Standard) sample->add_is extract Sample Extraction add_is->extract lcms LC-MS/MS Analysis extract->lcms compare Compare Release Profiles (Test vs. Reference) lcms->compare

In Vitro Release Test (IVRT) Experimental Workflow.

Bioanalytical_Method_LCMS cluster_lcms LC-MS/MS System start Biological/Receptor Sample add_is Spike with this compound (Internal Standard) start->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporate & Reconstitute extraction->evaporation injection Inject into UPLC/HPLC evaporation->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometry (MRM Detection of Adapalene & this compound) ionization->detection data_analysis Data Analysis (Concentration Calculation) detection->data_analysis

LC-MS/MS Bioanalytical Method Workflow.

References

Safety Operating Guide

Navigating the Disposal of Adapalene-d3: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Adapalene-d3, ensuring that handling and disposal are conducted in a manner that is safe, compliant, and environmentally sound.

This compound, a deuterated form of the retinoid Adapalene, requires careful consideration for its disposal due to its chemical properties and associated health hazards. Although the deuterium isotopes are stable and not radioactive, the parent compound's characteristics dictate the disposal protocol.[1]

Immediate Safety and Hazard Information

Before proceeding with disposal, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), Adapalene is classified with several hazards that must be managed through proper personal protective equipment (PPE) and handling procedures.[2][3][4]

Key Hazards:

  • Skin Irritation: Causes skin irritation.[2][4]

  • Eye Irritation: Causes serious eye irritation.[2][4]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[2][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

  • Carcinogenicity: Suspected of causing cancer.[4]

Personnel handling this compound should always wear appropriate PPE, including gloves, eye protection, and a lab coat.[3] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[3][5]

Quantitative Hazard Data Summary

The following table summarizes the key hazard statements and classifications for Adapalene, the parent compound of this compound.

Hazard ClassificationGHS Hazard CodeDescription
Skin IrritationH315Causes skin irritation.[2][4]
Eye IrritationH319Causes serious eye irritation.[2][4]
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[2][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][4]
CarcinogenicityH351Suspected of causing cancer.[4]

Procedural Guidance for this compound Disposal

The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste.[6][7][8] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Step 1: Waste Characterization and Segregation
  • Determine if the Waste is Hazardous: Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[8] While Adapalene itself is not explicitly listed as a P- or U-listed hazardous waste, its toxicological properties (e.g., reproductive toxicity) may require it to be managed as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for a formal waste determination.

  • Segregate the Waste: Do not mix this compound waste with general laboratory trash or non-hazardous chemical waste.[1] It should be collected in a dedicated, properly labeled waste container.

Step 2: Packaging and Labeling
  • Container Selection: Use a chemically compatible, leak-proof container for collecting this compound waste. The container should be in good condition and have a secure lid.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and a description of the contents (e.g., "Solid," "in Acetonitrile"). Include the accumulation start date and relevant hazard pictograms.

Step 3: Storage
  • Accumulation Area: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area.

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizers.[3][5] Ensure the storage area has secondary containment to prevent spills.

Step 4: Final Disposal
  • Engage a Licensed Waste Hauler: The disposal of chemical waste must be handled by a certified hazardous waste management company.[9] Your institution's EHS department will have procedures for arranging waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound down the drain.[7] The EPA's Subpart P regulations for healthcare facilities explicitly prohibit flushing hazardous waste pharmaceuticals.[7]

    • Do NOT dispose of this compound in the regular trash unless explicitly permitted by your institution's EHS department and local regulations after a thorough hazard assessment.[10][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS and EHS) start->assess_hazards is_hazardous Is Waste RCRA Hazardous? assess_hazards->is_hazardous segregate_hazardous Segregate as Hazardous Waste is_hazardous->segregate_hazardous Yes segregate_non_hazardous Segregate as Non-Hazardous Pharmaceutical Waste is_hazardous->segregate_non_hazardous No package_label_hazardous Package and Label as Hazardous Waste segregate_hazardous->package_label_hazardous package_label_non_hazardous Package and Label (per institutional policy) segregate_non_hazardous->package_label_non_hazardous store_hazardous Store in Satellite Accumulation Area package_label_hazardous->store_hazardous store_non_hazardous Store in Designated Waste Area package_label_non_hazardous->store_non_hazardous disposal_vendor Arrange Pickup by Licensed Waste Vendor store_hazardous->disposal_vendor store_non_hazardous->disposal_vendor incineration Final Disposal: Incineration disposal_vendor->incineration end End: Disposal Complete incineration->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both human health and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Operational Guide for Handling Adapalene-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Adapalene-d3. The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a synthetic retinoid and, while the deuterated form's specific toxicology may not be extensively documented, it should be handled with the same precautions as Adapalene. Adapalene is known to cause skin, eye, and respiratory irritation and is suspected of being a reproductive hazard.[1][2][3] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Always check manufacturer's permeation data.
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory.
Face Protection Face shieldRecommended when there is a risk of splashing.
Body Protection Laboratory coatFully buttoned to protect skin and personal clothing.
Respiratory Protection Fume hood or appropriate respiratorUse in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be required based on a risk assessment.

Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a chemical fume hood or a ventilated balance safety enclosure.

  • Prepare a designated workspace for handling this compound. This area should be clearly labeled.

  • Have all necessary equipment and materials ready, including weighing paper, spatulas, solvent vials, and waste containers.

2. Weighing and Solution Preparation:

  • Perform all manipulations of solid this compound within a chemical fume hood to minimize inhalation exposure.

  • Wear the appropriate PPE as detailed in the table above.

  • Carefully weigh the desired amount of this compound.

  • To prepare a solution, add the solvent to the vial containing the weighed this compound. Cap the vial securely and mix by vortexing or sonicating until fully dissolved.

3. Post-Handling and Decontamination:

  • Wipe down the work area, balance, and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste contaminated with this compound, including weighing papers, used gloves, and disposable lab coats, must be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and solvent used for cleaning should be collected in a designated, sealed hazardous liquid waste container.

  • Disposal Method: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Designated Workspace in Fume Hood prep_ppe->prep_workspace prep_materials Gather All Necessary Materials prep_workspace->prep_materials weigh Weigh this compound in Fume Hood prep_materials->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Workspace and Equipment prepare_solution->decontaminate Proceed to Cleanup dispose_waste Dispose of Solid and Liquid Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adapalene-d3
Reactant of Route 2
Adapalene-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.